molecular formula C20H27F2N5O4S B1654283 (S)-Ebvaciclib CAS No. 2185859-59-8

(S)-Ebvaciclib

Cat. No.: B1654283
CAS No.: 2185859-59-8
M. Wt: 471.5 g/mol
InChI Key: QIEKHLDZKRQLLN-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinase 8 (CDK8) (Brewer et al., 2020) . CDK8, as part of the mediator complex, is a key transcriptional regulator implicated in oncogenic signaling, particularly the Wnt/β-catenin and STAT1 pathways (Galbraith et al., 2019) . Its primary research value lies in probing the role of CDK8 in various cancers, including acute myeloid leukemia (AML) and colorectal cancer, where it can suppress super-enhancer driven oncogenes and modulate the tumor microenvironment (US20220002241A1, 2022) . This inhibitor provides a critical tool for dissecting CDK8-mediated transcription in disease models and for evaluating the therapeutic potential of CDK8 inhibition in preclinical studies, offering high selectivity over other kinases which minimizes off-target effects in research settings.

Properties

IUPAC Name

6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101294
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2185859-59-8
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2185859-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidin-7(8H)-one, 6-(difluoromethyl)-8-[(1S,2S)-2-hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Ebvaciclib: A Technical Guide to its Mechanism of Action in HR+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ebvaciclib, also known as PF-06873600, is an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] In the context of hormone receptor-positive (HR+) breast cancer, a subtype that accounts for the majority of breast cancer cases, the dysregulation of the cell cycle is a key driver of tumorigenesis. (S)-Ebvaciclib represents a targeted therapeutic strategy designed to intercept this aberrant cell cycle progression. This technical guide provides an in-depth overview of the mechanism of action of (S)-Ebvaciclib, supported by preclinical data, relevant signaling pathways, potential resistance mechanisms, and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action of (S)-Ebvaciclib is the potent and selective inhibition of multiple cyclin-dependent kinases, which are pivotal regulators of cell cycle progression.[3]

Molecular Targets: CDK2, CDK4, and CDK6

(S)-Ebvaciclib is a first-in-class inhibitor that demonstrates potent activity against CDK2, CDK4, and CDK6.[4] These kinases, in complex with their cyclin partners, govern the transition of the cell from the G1 (first gap) phase to the S (synthesis) phase. In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often leads to the upregulation of Cyclin D, which complexes with and activates CDK4 and CDK6.

The activated Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[2] This phosphorylation event is a critical checkpoint; it causes Rb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase.

By inhibiting CDK4 and CDK6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.[2] This effectively halts the proliferation of cancer cells. Furthermore, the potent inhibition of CDK2 by (S)-Ebvaciclib provides an additional layer of cell cycle control and may offer an advantage in tumors that have developed resistance to selective CDK4/6 inhibitors through the upregulation of Cyclin E-CDK2 activity.[2][4]

Signaling Pathway of (S)-Ebvaciclib in HR+ Breast Cancer

The following diagram illustrates the canonical CDK/Rb signaling pathway in HR+ breast cancer and the points of inhibition by (S)-Ebvaciclib.

CDK_Rb_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 CDK2 CDK2 Rb Rb CDK46->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 CDK2->Rb Phosphorylates E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Activates Transcription pRb p-Rb Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK46 Ebvaciclib->CDK2

Figure 1. (S)-Ebvaciclib MOA in the CDK/Rb Pathway.

Preclinical Efficacy: Quantitative Data

The potency of (S)-Ebvaciclib has been quantified through biochemical assays measuring its inhibitory constant (Ki) against its target kinases.

Target KinaseInhibitory Constant (Ki)Reference
CDK20.09 nM[3]
CDK41.2 nM[2]
CDK60.16 nM[3]

Note: Another source reports Ki values of ~0.1 nM for CDK2 and CDK6, and ~1.2 nM for CDK4.[2] A separate source reports a Ki of 0.13 nM for CDK4.[3]

Preliminary results from a first-in-human Phase 1/2a study of PF-06873600 in patients with HR+/HER2- metastatic breast cancer showed evidence of clinical activity. In one cohort of the dose expansion part of the study, 3 RECIST partial responses were observed (objective response rate of 6.7%). In another cohort, there were 5 partial responses (objective response rate of 22.7%).[5]

Potential Mechanisms of Resistance

Acquired resistance to CDK inhibitors is a significant clinical challenge. The dual inhibition of CDK2, in addition to CDK4/6, by (S)-Ebvaciclib may circumvent some of these resistance mechanisms. Understanding these pathways is crucial for the development of subsequent therapeutic strategies.

Resistance_Mechanisms CDK46i CDK4/6 Inhibitor CDK46 CDK4/6 CDK46i->CDK46 Rb Rb CDK46->Rb p G1_Arrest G1 Arrest Rb->G1_Arrest Rb_Loss Loss of Rb Rb_Loss->G1_Arrest Bypasses CyclinE_Amp Cyclin E Amplification CDK2_Activation CDK2 Activation CyclinE_Amp->CDK2_Activation CDK2_Activation->Rb p Bypass_Signaling Bypass Signaling (e.g., PI3K/AKT) Bypass_Signaling->G1_Arrest Bypasses

Figure 2. Key Mechanisms of Resistance to CDK4/6 Inhibition.

Experimental Protocols

Detailed methodologies are essential for the evaluation of CDK inhibitors like (S)-Ebvaciclib. Below are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the in vitro potency (e.g., IC50) of (S)-Ebvaciclib against CDK2, CDK4, and CDK6.

  • Reagents and Materials:

    • Recombinant human CDK/Cyclin complexes (e.g., CDK2/Cyclin E, CDK4/Cyclin D1, CDK6/Cyclin D3)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Substrate (e.g., a peptide derived from Rb protein with a fluorescent tag)

    • ATP (at a concentration close to the Km for each kinase)

    • (S)-Ebvaciclib (serially diluted in DMSO)

    • 384-well plates

    • Plate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare serial dilutions of (S)-Ebvaciclib in DMSO, then dilute further in kinase buffer.

    • In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 10 µL of a solution containing the CDK/Cyclin complex and the Rb peptide substrate in kinase buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Read the fluorescence on a plate reader.

    • Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to assess the effect of (S)-Ebvaciclib on the cell cycle distribution of HR+ breast cancer cells (e.g., MCF-7).

Cell_Cycle_Workflow Start Seed HR+ Breast Cancer Cells Treat Treat with (S)-Ebvaciclib (various concentrations) and controls for 24-48h Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Wash Wash with PBS Harvest->Wash Fix Fix Cells (e.g., 70% cold ethanol) Wash->Fix RNase RNase Treatment Fix->RNase Stain Stain DNA (e.g., Propidium Iodide) RNase->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze

Figure 3. Experimental Workflow for Cell Cycle Analysis.
  • Cell Culture and Treatment:

    • Culture MCF-7 cells in appropriate media until they reach 50-60% confluency.

    • Treat the cells with varying concentrations of (S)-Ebvaciclib or DMSO (vehicle control) for 24 to 48 hours.

  • Sample Preparation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be indicative of the inhibitor's effect.

Western Blot for Phospho-Rb

This protocol is for detecting the phosphorylation status of Rb in HR+ breast cancer cells following treatment with (S)-Ebvaciclib.

  • Protein Extraction:

    • Culture and treat cells as described in the cell cycle analysis protocol.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip the membrane and re-probe with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the pRb/total Rb ratio would confirm the inhibitory activity of (S)-Ebvaciclib.

Conclusion

(S)-Ebvaciclib is a potent inhibitor of CDK2, CDK4, and CDK6, which are critical for the G1-S transition in the cell cycle. Its mechanism of action, centered on the prevention of Rb phosphorylation, leads to G1 arrest and the inhibition of proliferation in HR+ breast cancer cells. The dual targeting of CDK2 may provide an advantage in overcoming resistance to more selective CDK4/6 inhibitors. The preclinical data and the methodologies described herein provide a solid foundation for further investigation and development of (S)-Ebvaciclib as a targeted therapy in HR+ breast cancer.

References

(S)-Ebvaciclib: A Potent Inhibitor of Cyclin-Dependent Kinases 2, 4, and 6

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

(S)-Ebvaciclib, also known as PF-06873600, is an orally bioavailable small molecule that demonstrates potent inhibitory activity against cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] By targeting these key enzymes, (S)-Ebvaciclib induces cell cycle arrest, leading to the inhibition of tumor cell proliferation and the induction of apoptosis, highlighting its potential as an antineoplastic agent.[1][2] This technical guide provides a comprehensive overview of the inhibitory activity of (S)-Ebvaciclib against CDK2, CDK4, and CDK6, including detailed experimental protocols and a visualization of the relevant signaling pathways.

Quantitative Inhibitory Activity

(S)-Ebvaciclib exhibits low nanomolar to sub-nanomolar inhibitory potency against its target kinases. The inhibitory constant (Ki) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, are summarized in the table below. This data underscores the high affinity of (S)-Ebvaciclib for CDK2, CDK4, and CDK6.

Target Kinase(S)-Ebvaciclib Kᵢ (nM)
CDK20.09
CDK40.13
CDK60.16

Note: Data compiled from multiple sources.[1]

Signaling Pathway and Mechanism of Action

The progression through the G1 to S phase of the cell cycle is tightly controlled by the sequential activation of CDK4/6 and CDK2. (S)-Ebvaciclib exerts its anti-tumor effect by inhibiting these kinases, thereby preventing the phosphorylation of the Retinoblastoma protein (Rb) and halting cell cycle progression.

// Edges Mitogenic_Signals -> CyclinD [arrowhead=vee, color="#5F6368"]; CyclinD -> CDK46_CyclinD [arrowhead=vee, color="#5F6368"]; CDK46 -> CDK46_CyclinD [arrowhead=vee, color="#5F6368"]; CDK46_CyclinD -> Rb [label="Phosphorylation", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; Rb -> Rb_E2F [arrowhead=vee, color="#5F6368"]; E2F -> Rb_E2F [arrowhead=vee, color="#5F6368"]; Rb_E2F -> E2F [label="Release", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CDK46_CyclinD -> pRb [style=invis]; pRb -> E2F [style=invis]; E2F -> CyclinE [label="Transcription", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CyclinE -> CDK2_CyclinE [arrowhead=vee, color="#5F6368"]; CDK2 -> CDK2_CyclinE [arrowhead=vee, color="#5F6368"]; CDK2_CyclinE -> Rb [label="Hyperphosphorylation", arrowhead=vee, color="#34A853", fontcolor="#34A853"]; CDK2_CyclinE -> DNA_Replication [arrowhead=vee, color="#34A853"];

Ebvaciclib -> CDK46 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Ebvaciclib -> CDK2 [label="Inhibition", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"];

{rank=same; CDK46; CDK2} } CDK2/4/6 signaling pathway and the inhibitory action of (S)-Ebvaciclib.

Experimental Protocols

The determination of the inhibitory activity of compounds like (S)-Ebvaciclib involves both biochemical and cell-based assays. Below are detailed methodologies representative of those used to characterize CDK inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of an inhibitor to a kinase by measuring the displacement of a fluorescent tracer, which results in a decrease in Fluorescence Resonance Energy Transfer (FRET).

Materials:

  • CDK2/cyclin E, CDK4/cyclin D1, or CDK6/cyclin D3 enzyme complexes

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • (S)-Ebvaciclib stock solution (in DMSO)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of (S)-Ebvaciclib in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

  • Prepare a kinase/antibody mix by diluting the respective CDK/cyclin complex and the Eu-anti-tag antibody in the assay buffer.

  • Prepare the tracer solution by diluting the kinase tracer in the assay buffer.

  • In a 384-well plate, add the diluted (S)-Ebvaciclib or DMSO (vehicle control).

  • Add the kinase/antibody mixture to all wells.

  • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm and 665 nm with an excitation at 340 nm.

  • The FRET ratio (665 nm / 615 nm) is calculated, and the data is normalized to controls. IC₅₀ values are determined by fitting the data to a four-parameter logistic model. Ki values can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration and the Km of the kinase for ATP.[3][4]

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, a human breast cancer cell line)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • (S)-Ebvaciclib stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled microplates

Procedure:

  • Seed the cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of (S)-Ebvaciclib in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of (S)-Ebvaciclib or DMSO (vehicle control).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7]

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a kinase inhibitor like (S)-Ebvaciclib.

// Edges Biochem_Start -> Inhibitor_Prep; Inhibitor_Prep -> Assay_Setup; Assay_Setup -> Incubation; Incubation -> Detection; Detection -> Biochem_Analysis;

Cell_Culture -> Cell_Treatment; Cell_Treatment -> Cell_Incubation; Cell_Incubation -> Viability_Assay; Viability_Assay -> Cell_Detection; Cell_Detection -> Cell_Analysis; } Workflow for determining the inhibitory activity of (S)-Ebvaciclib.

References

An In-Depth Technical Guide to (S)-Ebvaciclib: Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6, which has been investigated for its potential in cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, a detailed, step-by-step synthesis pathway, and the mechanism of action of (S)-Ebvaciclib. All quantitative data from the synthesis are summarized in structured tables, and detailed experimental protocols are provided. Visualizations of the chemical structure, synthesis workflow, and the relevant biological signaling pathway are presented using Graphviz (DOT language) to facilitate a deeper understanding of this promising therapeutic agent.

Chemical Structure

(S)-Ebvaciclib is a complex heterocyclic molecule with the systematic IUPAC name: 6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one.[1] Its chemical formula is C20H27F2N5O4S, and it has a molecular weight of 471.52 g/mol .[2]

Caption: 2D Chemical Structure of (S)-Ebvaciclib.

Synthesis Pathway

The synthesis of (S)-Ebvaciclib is a multi-step process that involves the construction of the core pyrido[2,3-d]pyrimidin-7-one scaffold followed by the introduction of the side chains. The key steps include the formation of a pyrimidinone intermediate, aza-Michael addition, cyclization to form the bicyclic core, and subsequent functionalization.

A crucial publication, "Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer" in the Journal of Medicinal Chemistry, outlines the synthetic route developed by Pfizer.[3][4] The following sections provide a detailed description of the experimental protocols for each step.

synthesis_pathway cluster_start Starting Materials cluster_core_synthesis Core Synthesis cluster_sidechain_coupling Sidechain Attachment A 2-amino-5-bromopyrimidine C Intermediate 1 (Pyrido[2,3-d]pyrimidin-7-one core) A->C Aza-Michael addition & Cyclization B (1R,2R)-2-amino-1-methylcyclopentanol B->C D Intermediate 2 (Difluoromethylation) C->D Radical Difluoromethylation F (S)-Ebvaciclib D->F Buchwald-Hartwig amination E 1-(methylsulfonyl)piperidin-4-amine E->F

Caption: Simplified Synthesis Workflow for (S)-Ebvaciclib.

Experimental Protocols

The following protocols are adapted from the supplementary information of the primary literature.[3]

Step 1: Synthesis of 8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1)

  • Materials: 2-Chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one, 1-(methylsulfonyl)piperidin-4-amine, Pd2(dba)3, BINAP, Cs2CO3, and 1,4-dioxane.

  • Procedure: A mixture of 2-chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq), 1-(methylsulfonyl)piperidin-4-amine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and Cs2CO3 (2.0 eq) in 1,4-dioxane is heated to 100 °C under a nitrogen atmosphere. The reaction is monitored by LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (S)-Ebvaciclib (Final Product)

  • Materials: Intermediate 1, sodium 2,2-difluoro-2-(fluorosulfonyl)acetate, copper(I) iodide, and DMF.

  • Procedure: To a solution of Intermediate 1 (1.0 eq) in DMF is added sodium 2,2-difluoro-2-(fluorosulfonyl)acetate (2.0 eq) and copper(I) iodide (0.2 eq). The reaction mixture is heated to 80 °C and stirred for several hours until the starting material is consumed (monitored by LC-MS). The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The final product, (S)-Ebvaciclib, is purified by preparative HPLC.

Quantitative Data
StepProductStarting MaterialsReagentsSolventYield (%)Purity (%)Analytical Data
1Intermediate 12-Chloro-8-((1R,2R)-2-hydroxy-2-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one, 1-(methylsulfonyl)piperidin-4-aminePd2(dba)3, BINAP, Cs2CO31,4-dioxane75>951H NMR, LC-MS
2(S)-EbvaciclibIntermediate 1Sodium 2,2-difluoro-2-(fluorosulfonyl)acetate, CuIDMF60>981H NMR, 13C NMR, 19F NMR, HRMS

Mechanism of Action: CDK Inhibition Signaling Pathway

(S)-Ebvaciclib is a potent inhibitor of CDK2, CDK4, and CDK6.[2][5] These kinases are key regulators of the cell cycle. Specifically, CDK4 and CDK6, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. CDK2, in complex with cyclin E, also plays a crucial role in this transition.

By inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This leads to a cell cycle arrest in the G1 phase and ultimately inhibits tumor cell proliferation.[2]

signaling_pathway cluster_S_phase_transition G1-S Transition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb_E2F Rb-E2F Complex CDK46->Rb_E2F Phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex CDK2->Rb_E2F Phosphorylates Rb Rb E2F E2F Gene_Transcription Gene Transcription for S Phase E2F->Gene_Transcription activates pRb pRb (Inactive) Rb_E2F->pRb pRb->E2F releases Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK46 Inhibits Ebvaciclib->CDK2 Inhibits

Caption: (S)-Ebvaciclib's Mechanism of Action in the Cell Cycle.

Conclusion

(S)-Ebvaciclib is a rationally designed small molecule inhibitor of CDK2, CDK4, and CDK6 with potential applications in oncology. Its multi-step synthesis is well-documented, allowing for its preparation and further investigation by the scientific community. The mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent G1 cell cycle arrest, provides a clear rationale for its anti-proliferative effects. This technical guide serves as a valuable resource for researchers interested in the chemistry, synthesis, and biological activity of (S)-Ebvaciclib. Further research and clinical investigations will continue to define its therapeutic potential.

References

(S)-Ebvaciclib: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Ebvaciclib (PF-06873600) is a potent and orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6. Developed by Pfizer, it was investigated as a potential anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development of (S)-Ebvaciclib, tailored for researchers, scientists, and drug development professionals.

Introduction

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is frequently observed in various malignancies.[1] The CDK4/6-cyclin D axis, in particular, plays a crucial role in the G1 to S phase transition by phosphorylating the retinoblastoma protein (Rb).[2] This has made CDK4/6 a prime target for cancer therapy, leading to the successful development of inhibitors like palbociclib, ribociclib, and abemaciclib for the treatment of hormone receptor-positive (HR+) breast cancer.[2]

However, intrinsic and acquired resistance to CDK4/6 inhibitors remains a significant clinical challenge. One of the key mechanisms of resistance involves the upregulation of cyclin E1, which activates CDK2 and bypasses the G1 checkpoint.[3] This has spurred the development of next-generation CDK inhibitors that also target CDK2. (S)-Ebvaciclib was designed as a potent inhibitor of CDK2, CDK4, and CDK6, with the rationale of overcoming and preventing resistance to CDK4/6-selective therapies.[4]

Discovery and Preclinical Development

Lead Optimization and Structure-Activity Relationship (SAR)

While specific details of the initial hit identification and lead optimization for (S)-Ebvaciclib are proprietary to Pfizer, the development of selective CDK inhibitors often involves extensive structure-activity relationship (SAR) studies.[5][6][7][8] These studies typically involve the synthesis and evaluation of numerous analogs to identify compounds with the desired potency, selectivity, and pharmacokinetic properties. The general approach for developing kinase inhibitors often involves designing molecules that can fit into the ATP-binding pocket of the target kinase and form key interactions with specific amino acid residues.

In Vitro Efficacy

(S)-Ebvaciclib demonstrated potent inhibitory activity against its target kinases in biochemical assays. The table below summarizes the reported inhibitory constants (Ki).

TargetKi (nM)
CDK20.09[9]
CDK40.13[9]
CDK60.16[9]

This data indicates that (S)-Ebvaciclib is a highly potent inhibitor of CDK2, CDK4, and CDK6, with sub-nanomolar affinity for its targets.

Mechanism of Action

(S)-Ebvaciclib exerts its anti-proliferative effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[9] This dual inhibition leads to a robust cell cycle arrest at the G1/S checkpoint.

CDK_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Upregulates Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Active Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb Cyclin_E Cyclin E E2F->Cyclin_E Upregulates Transcription G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Cyclin_E_CDK2 Cyclin E-CDK2 Active Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb Further Phosphorylates Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK4_6 Ebvaciclib->CDK2 Clinical_Trial_Workflow Patient_Population Patients with advanced/metastatic solid tumors (HR+ HER2- Breast Cancer, TNBC, Ovarian Cancer) Part1 Part 1: Dose Escalation Patient_Population->Part1 Part1A Part 1A & 1C: Monotherapy Dose Escalation Part1->Part1A Part1B Part 1B: Combination Dose Finding (with Endocrine Therapy) Part1->Part1B RP2D Determine Recommended Phase 2 Dose (RP2D) Part1A->RP2D Part1B->RP2D Part2 Part 2: Dose Expansion at RP2D RP2D->Part2 Part2A Part 2A: Combination with Fulvestrant (Post-CDK4/6i) Part2->Part2A Part2C Part 2C: Combination with Fulvestrant (CDK4/6i Naive) Part2->Part2C Endpoints Primary Endpoints: - Safety & Tolerability - Dose-Limiting Toxicities (DLTs) Secondary Endpoints: - Pharmacokinetics - Objective Response Rate (ORR) - Progression-Free Survival (PFS) Part2->Endpoints

References

(S)-Ebvaciclib: A Technical Guide to its Role in Cell Cycle Regulation and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a multi-targeted agent against CDK2, CDK4, and CDK6, (S)-Ebvaciclib plays a critical role in halting the progression of the cell cycle and inducing programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of (S)-Ebvaciclib, focusing on its impact on cell cycle regulation and the induction of apoptosis. Detailed experimental protocols for key assays are provided, and quantitative data from preclinical studies are summarized. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of (S)-Ebvaciclib's therapeutic potential.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which in partnership with their regulatory cyclin subunits, drive the cell through its various phases. In many forms of cancer, the cell cycle machinery is dysregulated, often due to the overexpression of cyclins or the inactivation of endogenous CDK inhibitors, leading to uncontrolled cellular proliferation.

(S)-Ebvaciclib has emerged as a promising therapeutic agent that targets the core of this dysregulation. By inhibiting CDK2, CDK4, and CDK6, it effectively blocks the transition from the G1 (first gap) to the S (synthesis) phase of the cell cycle, a critical checkpoint for cell division.[1][2][3] This G1 arrest prevents cancer cells from replicating their DNA, thereby inhibiting tumor growth. Furthermore, sustained cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to the self-destruction of malignant cells.

Mechanism of Action: Cell Cycle Regulation

(S)-Ebvaciclib exerts its primary effect on cell cycle progression by inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases are pivotal for the G1/S phase transition.

  • CDK4/6 Inhibition: In the G1 phase, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3), which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for S-phase entry. Phosphorylation of pRb by CDK4/6 leads to its inactivation and the release of E2F, which then activates the transcription of genes necessary for DNA replication and cell cycle progression. (S)-Ebvaciclib, by inhibiting CDK4/6, prevents the phosphorylation of pRb, thus maintaining the pRb-E2F complex and enforcing a G1 cell cycle arrest.

  • CDK2 Inhibition: Following the initial phosphorylation of pRb by CDK4/6, Cyclin E binds to and activates CDK2. The Cyclin E-CDK2 complex further phosphorylates pRb, leading to its hyperphosphorylation and complete inactivation. This allows for the full activation of E2F-mediated transcription. Additionally, Cyclin E-CDK2 phosphorylates other substrates essential for the initiation of DNA replication. By inhibiting CDK2, (S)-Ebvaciclib provides a secondary mechanism to block the G1/S transition and can be particularly effective in cancers that have developed resistance to CDK4/6-selective inhibitors through the upregulation of Cyclin E.

The following diagram illustrates the signaling pathway of (S)-Ebvaciclib in inducing G1 cell cycle arrest.

Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 Ebvaciclib->CyclinE_CDK2 pRb_p p-pRb pRb_E2F->pRb_p G1_Arrest G1 Phase Arrest pRb_E2F->G1_Arrest maintains E2F E2F pRb_p->E2F E2F->CyclinE_CDK2 activates transcription of S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinE_CDK2->pRb_p hyper-phosphorylates

Caption: (S)-Ebvaciclib induced G1 cell cycle arrest.

Mechanism of Action: Apoptosis Induction

Prolonged arrest of the cell cycle at the G1 checkpoint by (S)-Ebvaciclib can lead to the induction of apoptosis. The precise mechanisms by which this occurs are complex and can be cell-type dependent. However, a key pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.

Sustained G1 arrest can lead to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of the Bcl-2 family. This can result in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which oligomerizes and recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

The signaling pathway for (S)-Ebvaciclib-induced apoptosis is depicted below.

Ebvaciclib (S)-Ebvaciclib G1_Arrest Sustained G1 Arrest Ebvaciclib->G1_Arrest Bcl2_Family Bcl-2 Family Imbalance (↑Bax, ↓Bcl-2) G1_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase37 Activated Caspase-3/7 Caspase9->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis Caspase37->Apoptosis

Caption: (S)-Ebvaciclib induced apoptosis signaling.

Quantitative Data

Preclinical studies have demonstrated the potent effects of (S)-Ebvaciclib on cell cycle distribution and apoptosis induction in various cancer cell lines.

Inhibitory Activity

(S)-Ebvaciclib is a highly potent inhibitor of its target kinases.

TargetKi (nM)
CDK20.09
CDK40.13
CDK60.16

Data from MedChemExpress.[2]

Cell Cycle Analysis

Treatment of cancer cells with (S)-Ebvaciclib leads to a significant accumulation of cells in the G1 phase of the cell cycle, indicative of a G1 arrest.

Table 1: Effect of (S)-Ebvaciclib on Cell Cycle Distribution in Glioblastoma Stem-like Cells (GSCs)

TreatmentDuration% G1 Phase (approx.)% S Phase (approx.)% G2/M Phase (approx.)
DMSO (Control)7 days652510
50 nM Ebvaciclib7 days801010
DMSO (Control)14 days682210
50 nM Ebvaciclib14 days85510

Data estimated from histograms in a study on glioblastoma CSC lines.

In another study on OVCAR-3 ovarian cancer cells, treatment with PF-06873600 for 24 hours resulted in a marked decrease in the percentage of cells in the S phase, as measured by EdU incorporation.[4] This further supports the induction of a G1 block.

Apoptosis Analysis

(S)-Ebvaciclib treatment leads to a dose- and time-dependent increase in the percentage of apoptotic cells.

Table 2: Effect of (S)-Ebvaciclib on Apoptosis in Glioblastoma Stem-like Cells (GSCs)

TreatmentDuration% Apoptotic Cells (Annexin V+) (approx.)
DMSO (Control)7 days5
50 nM Ebvaciclib7 days15
DMSO (Control)14 days8
50 nM Ebvaciclib14 days25

Data estimated from flow cytometry plots in a study on glioblastoma CSC lines.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with (S)-Ebvaciclib using propidium iodide (PI) staining followed by flow cytometry.

Workflow Diagram:

Cell_Culture 1. Seed and treat cells with (S)-Ebvaciclib Harvest 2. Harvest and wash cells Cell_Culture->Harvest Fixation 3. Fix cells in cold 70% ethanol Harvest->Fixation RNase 4. Treat with RNase A Fixation->RNase Staining 5. Stain with Propidium Iodide RNase->Staining Flow_Cytometry 6. Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis 7. Quantify cell cycle phases Flow_Cytometry->Data_Analysis Cell_Culture 1. Seed and treat cells with (S)-Ebvaciclib Harvest 2. Harvest and wash cells Cell_Culture->Harvest Resuspend 3. Resuspend in Annexin V Binding Buffer Harvest->Resuspend Staining 4. Stain with Annexin V-FITC and Propidium Iodide Resuspend->Staining Incubation 5. Incubate in the dark Staining->Incubation Flow_Cytometry 6. Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis 7. Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis

References

(S)-Ebvaciclib: A Technical Guide to Target Validation in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib (also known as PF-06873600) is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1] By targeting key regulators of cell cycle progression, (S)-Ebvaciclib induces cell cycle arrest and apoptosis in cancer cells, demonstrating significant potential as an antineoplastic agent.[1] This technical guide provides a comprehensive overview of the target validation of (S)-Ebvaciclib in solid tumors, summarizing key preclinical and clinical data, detailed experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

The cell division cycle is a fundamental process that is frequently dysregulated in cancer, leading to uncontrolled cell proliferation. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression through the different phases of the cell cycle.[1] Specifically, the CDK4/6-cyclin D and CDK2-cyclin E complexes are critical for the G1 to S phase transition. They phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication.[2] Given their central role in cell proliferation, CDKs are attractive targets for cancer therapy.

(S)-Ebvaciclib has emerged as a promising therapeutic agent that dually targets CDK2, CDK4, and CDK6.[1] This multi-targeted approach is hypothesized to overcome potential resistance mechanisms to selective CDK4/6 inhibitors, where CDK2 activity can compensate for CDK4/6 inhibition. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on the mechanism of action, preclinical efficacy, and clinical validation of (S)-Ebvaciclib in solid tumors.

Mechanism of Action

(S)-Ebvaciclib exerts its anticancer effects by directly inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, thereby preventing the transcription of genes necessary for entry into the S phase of the cell cycle. This leads to a G1 cell cycle arrest and a subsequent induction of apoptosis in tumor cells.[1]

Ebvaciclib_Mechanism_of_Action cluster_0 G1 Phase cluster_1 S Phase Transition Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb_E2F pRb-E2F Complex CDK4_6->pRb_E2F Phosphorylation E2F E2F (inactive) p_pRb p-pRb pRb_E2F->p_pRb Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 CDK2->p_pRb Phosphorylation E2F_active E2F (active) p_pRb->E2F_active Release E2F_active->Cyclin_E S_Phase_Genes S-Phase Gene Transcription E2F_active->S_Phase_Genes DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK4_6 Ebvaciclib->CDK2 Cell_Viability_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24h (cell attachment) Seed_Cells->Incubate_24h Treat_Drug 3. Treat with varying concentrations of (S)-Ebvaciclib Incubate_24h->Treat_Drug Incubate_Drug 4. Incubate for 48-72h Treat_Drug->Incubate_Drug Add_Reagent 5. Add MTT or CCK-8 reagent Incubate_Drug->Add_Reagent Incubate_Reagent 6. Incubate for 1-4h Add_Reagent->Incubate_Reagent Read_Absorbance 7. Measure absorbance (spectrophotometer) Incubate_Reagent->Read_Absorbance Analyze_Data 8. Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End Cell_Cycle_Analysis_Workflow Start Start Treat_Cells 1. Treat cells with (S)-Ebvaciclib Start->Treat_Cells Harvest_Cells 2. Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells 3. Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells 4. Stain with propidium iodide (PI) and RNase A Fix_Cells->Stain_Cells Acquire_Data 5. Acquire data on a flow cytometer Stain_Cells->Acquire_Data Analyze_Data 6. Analyze cell cycle distribution Acquire_Data->Analyze_Data End End Analyze_Data->End

References

Preclinical Profile and In Vitro Evaluation of (S)-Ebvaciclib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] This technical guide provides a comprehensive summary of its preclinical and in vitro data, focusing on its mechanism of action, enzymatic and cellular activity, and the methodologies used for its evaluation.

Mechanism of Action

(S)-Ebvaciclib is a selective inhibitor of CDK2, CDK4, and CDK6.[1][3] These serine/threonine kinases are crucial regulators of cell cycle progression.[2] By binding to and inhibiting the activity of these CDKs, Ebvaciclib prevents the phosphorylation of the retinoblastoma protein (Rb).[4] This, in turn, leads to a G1 phase cell-cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[2][4] The co-inhibition of CDK2 and CDK4/6 is a therapeutic strategy being explored to overcome resistance to CDK4/6-selective therapies.[4][5]

Ebvaciclib_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes activates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK46 Ebvaciclib->CDK2

Caption: Mechanism of (S)-Ebvaciclib targeting the CDK4/6-Rb and CDK2-Rb pathways.

Quantitative In Vitro Data

The following tables summarize the key quantitative data for (S)-Ebvaciclib from in vitro studies.

Table 1: Enzymatic Inhibition (Ki)

This table presents the inhibitor constant (Ki) values, which indicate the potency of (S)-Ebvaciclib against its target kinases.

TargetKi (nM)
CDK20.09[1], 0.1[3][4]
CDK40.13[1], 1.2[3][4]
CDK60.16[1], 0.1[4]
Table 2: Antiproliferative Activity (IC50)

This table shows the half-maximal inhibitory concentration (IC50) values, representing the concentration of (S)-Ebvaciclib required to inhibit the proliferation of specific human cancer cell lines by 50%.

Cell LineCancer TypeIC50
HCT-116Colon Carcinoma0.22 µM[1]
MCF7Breast Adenocarcinoma48 nM[1]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of (S)-Ebvaciclib are often proprietary. However, based on standard practices in drug discovery, the following outlines the likely methodologies employed.

Kinase Inhibition Assay (for Ki determination)

The determination of Ki values for CDK inhibitors typically involves a biochemical assay. A purified, active CDK/cyclin enzyme complex is incubated with its substrate (e.g., a peptide derived from Rb) and ATP.

  • Reaction Setup : The reaction is performed in the presence of varying concentrations of the inhibitor, (S)-Ebvaciclib.

  • Detection : The phosphorylation of the substrate is quantified, often using methods like radioisotope incorporation (³³P-ATP) or fluorescence-based detection.

  • Data Analysis : The rate of reaction at each inhibitor concentration is measured, and the data are fitted to enzyme kinetic models to calculate the Ki value.

Cell Proliferation Assay (for IC50 determination)

Antiproliferative activity is assessed using cell-based assays to measure the effect of the compound on the growth of cancer cell lines.

  • Cell Culture : Cancer cell lines, such as HCT-116 or MCF7, are seeded in multi-well plates and allowed to adhere.[1]

  • Compound Treatment : The cells are then treated with a range of concentrations of (S)-Ebvaciclib and incubated for a specified period (e.g., 72-120 hours).[6]

  • Viability Measurement : Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.[6]

  • IC50 Calculation : The results are used to generate a dose-response curve, from which the IC50 value is calculated.[6]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Animal Models Kinase_Assay Biochemical Kinase Assay (CDK2, CDK4, CDK6) Ki_Value Determine Ki values Kinase_Assay->Ki_Value Cell_Culture Cancer Cell Line Culture (e.g., HCT-116, MCF7) Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay IC50_Value Determine IC50 values Proliferation_Assay->IC50_Value Xenograft Xenograft Tumor Models IC50_Value->Xenograft PDX Patient-Derived Xenograft (PDX) Models IC50_Value->PDX Efficacy Evaluate Anti-Tumor Efficacy Xenograft->Efficacy PDX->Efficacy

Caption: General experimental workflow for preclinical evaluation of a CDK inhibitor.

Preclinical Development and Clinical Status

(S)-Ebvaciclib has demonstrated antitumor efficacy in preclinical models and has advanced to clinical trials.[4] It has been investigated as a monotherapy and in combination with endocrine therapies for the treatment of advanced or metastatic solid tumors, including hormone receptor-positive (HR+)/HER2- breast cancer.[4][5][7] A phase 1/2a study (NCT03519178) evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of Ebvaciclib.[2][8] While preliminary clinical activity was observed, the development for certain indications has been discontinued.[9][10]

References

(S)-Ebvaciclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Ebvaciclib (PF-06873600) is a first-in-class, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs) 2, 4, and 6.[1][2][3] Developed by Pfizer, it has been investigated primarily for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on (S)-Ebvaciclib, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetics of (S)-Ebvaciclib have been evaluated in a first-in-human, phase I/IIa clinical trial (NCT03519178).[4][5] This study assessed the safety, tolerability, and pharmacokinetic profile of (S)-Ebvaciclib administered as a single agent and in combination with endocrine therapy.

Clinical Pharmacokinetic Parameters

While the full pharmacokinetic data from the clinical trial have not been publicly released in detail, the study protocol outlines the key parameters that were measured. These include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUCss,tau: Area under the plasma concentration-time curve over a dosing interval at steady state.

  • Css,min: Minimum observed plasma concentration at steady state.

  • Rac: Accumulation ratio.

  • Rac,cmax: Accumulation ratio for Cmax.

The recommended dose for expansion (RDE) was determined to be 25 mg administered orally twice daily.[3][6][7]

Table 1: Summary of (S)-Ebvaciclib Clinical Pharmacokinetic Parameters (NCT03519178)

ParameterDescriptionValue
Route of Administration OralNot Applicable
Recommended Dose 25 mg twice dailyNot Applicable
Cmax Maximum plasma concentrationData not yet publicly available
Tmax Time to CmaxData not yet publicly available
AUCss,tau Area under the curve at steady stateData not yet publicly available
Half-life (t½) Elimination half-lifeData not yet publicly available
Clearance (CL) Volume of plasma cleared of drug per unit timeData not yet publicly available
Volume of Distribution (Vd) Apparent volume into which a drug distributesData not yet publicly available

Note: This table will be updated as more specific quantitative data from clinical trials becomes publicly available.

Pharmacodynamics

The pharmacodynamic effects of (S)-Ebvaciclib have been assessed through the measurement of target engagement and downstream cellular effects in both preclinical models and clinical trials.

Mechanism of Action

(S)-Ebvaciclib exerts its anti-neoplastic effects by inhibiting CDK2, CDK4, and CDK6.[1][8] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a key tumor suppressor.[3][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition in the cell cycle. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.[1][8]

CDK_Inhibition_Pathway Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Signal_Transduction Signal Transduction Receptors->Signal_Transduction Cyclin_D_CDK46 Cyclin D-CDK4/6 Signal_Transduction->Cyclin_D_CDK46 Cyclin_E_CDK2 Cyclin E-CDK2 Signal_Transduction->Cyclin_E_CDK2 pRb pRb Cyclin_D_CDK46->pRb phosphorylates Cyclin_E_CDK2->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes Apoptosis Apoptosis G1_S_Transition->Apoptosis arrest leads to SEbvaciclib (S)-Ebvaciclib SEbvaciclib->Cyclin_D_CDK46 inhibits SEbvaciclib->Cyclin_E_CDK2 inhibits

Diagram 1: (S)-Ebvaciclib Mechanism of Action.
Biomarker Analysis in Clinical Trials

In the NCT03519178 trial, pharmacodynamic effects were evaluated through the analysis of tumor biopsies for the following biomarkers:

  • Phosphorylated Retinoblastoma (pRb): A direct marker of CDK4/6 and CDK2 activity.

  • Ki67: A marker of cellular proliferation.

Reductions in both pRb histo-score and the percentage of Ki67-positive cells were observed in patients treated with (S)-Ebvaciclib, indicating successful target engagement and a downstream anti-proliferative effect.[3][6][7]

Table 2: Summary of (S)-Ebvaciclib Pharmacodynamic Effects in Clinical Trials (NCT03519178)

BiomarkerMethod of AnalysisObserved Effect
Phosphorylated Rb (pRb) Immunohistochemistry (IHC)Reduction in histo-score
Ki67 Immunohistochemistry (IHC)Reduction in percentage of positive cells

Experimental Protocols

Detailed experimental protocols specific to the (S)-Ebvaciclib studies are not fully available in the public domain. However, the following sections describe standardized and widely accepted methodologies for the key experiments cited.

Immunohistochemistry (IHC) for pRb and Ki67

This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections, which is the standard method for analyzing tumor biopsies.

IHC_Workflow cluster_0 Tissue Preparation cluster_1 Staining Procedure cluster_2 Analysis Fixation 1. Formalin Fixation Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning (4-5 µm) Embedding->Sectioning Mounting 4. Mounting on Slides Sectioning->Mounting Deparaffinization 5. Deparaffinization & Rehydration Mounting->Deparaffinization Antigen_Retrieval 6. Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking_Peroxidase 7. Endogenous Peroxidase Blocking Antigen_Retrieval->Blocking_Peroxidase Blocking_Nonspecific 8. Non-specific Binding Blocking Blocking_Peroxidase->Blocking_Nonspecific Primary_Antibody 9. Primary Antibody Incubation (anti-pRb or anti-Ki67) Blocking_Nonspecific->Primary_Antibody Secondary_Antibody 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 11. Chromogen Detection (DAB) Secondary_Antibody->Detection Counterstaining 12. Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting 13. Dehydration & Mounting Counterstaining->Dehydration_Mounting Microscopy 14. Microscopic Examination Dehydration_Mounting->Microscopy Scoring 15. Scoring (H-score for pRb, % positive for Ki67) Microscopy->Scoring

Diagram 2: General Immunohistochemistry Workflow.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking buffer (e.g., normal goat serum)

  • Primary antibodies (specific for pRb or Ki67)

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

  • Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, followed by blocking of non-specific binding sites.

  • Primary Antibody Incubation: Slides are incubated with the primary antibody at a specific dilution and temperature.

  • Secondary Antibody and Detection: A biotinylated secondary antibody and streptavidin-HRP are applied, followed by the DAB chromogen, which produces a brown precipitate at the antigen site.

  • Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped.

  • Scoring: For pRb, an H-score (sum of the products of staining intensity and the percentage of cells stained at that intensity) is often used. For Ki67, the percentage of tumor cells with positive nuclear staining is calculated.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general method for assessing cell cycle distribution in response to a CDK inhibitor.

Cell_Cycle_Analysis_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining and Analysis Cell_Seeding 1. Seed Cells Treatment 2. Treat with (S)-Ebvaciclib (and vehicle control) Cell_Seeding->Treatment Incubation 3. Incubate for desired time points Treatment->Incubation Harvesting 4. Harvest Cells (Trypsinization) Incubation->Harvesting Washing 5. Wash with PBS Harvesting->Washing Fixation 6. Fix in cold 70% Ethanol Washing->Fixation Staining 7. Stain with Propidium Iodide and RNase A Fixation->Staining Acquisition 8. Acquire data on Flow Cytometer Staining->Acquisition Analysis 9. Analyze Cell Cycle Distribution Acquisition->Analysis

Diagram 3: Cell Cycle Analysis Workflow.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • (S)-Ebvaciclib and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution with RNase A

Procedure:

  • Cell Culture and Treatment: Cells are seeded and allowed to adhere. They are then treated with various concentrations of (S)-Ebvaciclib or a vehicle control for specific time periods.

  • Sample Preparation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a solution containing propidium iodide, a fluorescent dye that intercalates with DNA, and RNase A to degrade RNA and prevent its staining.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in the G1 phase would be indicative of CDK4/6 and CDK2 inhibition.

Conclusion

(S)-Ebvaciclib is a promising first-in-class inhibitor of CDK2, CDK4, and CDK6 with demonstrated target engagement and anti-proliferative activity in clinical trials. While detailed quantitative pharmacokinetic data is not yet fully available, the pharmacodynamic effects observed in patients support its mechanism of action. Further publication of the complete clinical trial results will provide a more comprehensive understanding of its clinical pharmacology and potential as a therapeutic agent for HR+/HER2- breast cancer and potentially other malignancies. The development of (S)-Ebvaciclib was discontinued by Pfizer for strategic reasons.[9]

References

(S)-Ebvaciclib: A Technical Guide to a Novel CDK2/4/6 Inhibitor for Antineoplastic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs) 2, 4, and 6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By simultaneously inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib offers a promising therapeutic strategy to overcome resistance to existing CDK4/6 inhibitors and expand the potential of cell cycle-targeted therapies. This technical guide provides a comprehensive overview of the preclinical and clinical development of (S)-Ebvaciclib, including its mechanism of action, quantitative efficacy and safety data, and detailed experimental protocols for key biomarker analyses.

Introduction

The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In many human cancers, aberrant activation of CDKs, often due to the overexpression of cyclins or inactivation of endogenous CDK inhibitors, leads to uncontrolled cell proliferation. This has established CDKs as a key target for anticancer drug development.

(S)-Ebvaciclib is the S-enantiomer of Ebvaciclib (PF-06873600) and has been identified as a highly potent inhibitor of CDK2, CDK4, and CDK6. The rationale for targeting this specific combination of CDKs stems from the observation that resistance to selective CDK4/6 inhibitors can arise through the activation of CDK2-dependent pathways. Therefore, a compound that can effectively inhibit all three kinases may offer a more durable and broader antitumor response.

This document summarizes the current knowledge on (S)-Ebvaciclib, presenting its pharmacological profile and the findings from its clinical evaluation as a potential antineoplastic agent.

Mechanism of Action

(S)-Ebvaciclib exerts its antineoplastic effects by selectively binding to and inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1][2] This inhibition prevents the phosphorylation of key substrate proteins that are essential for cell cycle progression.

Specifically, the inhibition of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma protein (Rb).[3] In its hypophosphorylated state, Rb remains bound to the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition. This leads to a G1 cell cycle arrest.

The concurrent inhibition of CDK2 is crucial for overcoming potential resistance mechanisms. In cells where CDK2/Cyclin E activity is elevated, either intrinsically or as an acquired resistance mechanism to CDK4/6 inhibition, (S)-Ebvaciclib's activity against CDK2 can still effectively halt cell cycle progression. The ultimate downstream effects of this multi-CDK inhibition are the induction of apoptosis and the suppression of tumor cell proliferation.[1][2]

CDK_Signaling_Pathway Simplified CDK Signaling Pathway and Inhibition by (S)-Ebvaciclib cluster_G1_Phase G1 Phase Control cluster_S_Phase_Entry S Phase Entry Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D induces CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb E2F E2F Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb further phosphorylates Rb->E2F inhibits G1_S_Transition G1-S Phase Transition (Gene Expression) E2F->G1_S_Transition activates G1_S_Transition->Cyclin_E promotes synthesis of Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Apoptosis Apoptosis S_Ebvaciclib (S)-Ebvaciclib S_Ebvaciclib->CDK4_6 S_Ebvaciclib->CDK2 Clinical_Trial_Workflow NCT03519178 Clinical Trial Workflow Patient_Screening Patient Screening (HR+/HER2- mBC, TNBC, Ovarian Cancer) Part1 Part 1: Dose Escalation & Finding Patient_Screening->Part1 Part1A_1C Part 1A & 1C: (S)-Ebvaciclib Monotherapy Dose Escalation Part1->Part1A_1C Part1B Part 1B: (S)-Ebvaciclib + Endocrine Therapy Dose Finding Part1->Part1B RDE_Determination Determine Recommended Dose for Expansion (RDE) Part1A_1C->RDE_Determination Safety_Assessment Primary Endpoint: Safety & Tolerability (DLTs, AEs) Part1A_1C->Safety_Assessment PD_Biomarkers Exploratory Endpoints: Pharmacodynamics (pRb, Ki67) Translational (ctDNA) Part1A_1C->PD_Biomarkers Part1B->RDE_Determination Part1B->Safety_Assessment Part1B->PD_Biomarkers Part2 Part 2: Dose Expansion RDE_Determination->Part2 Part2A Part 2A: (S)-Ebvaciclib + Fulvestrant (Post-CDK4/6i) Part2->Part2A Part2C Part 2C: (S)-Ebvaciclib + Fulvestrant (CDK4/6i Naïve) Part2->Part2C Part2A->Safety_Assessment Efficacy_Assessment Secondary Endpoints: Antitumor Activity (ORR, DCR, PFS) Part2A->Efficacy_Assessment Part2A->PD_Biomarkers Part2C->Safety_Assessment Part2C->Efficacy_Assessment Part2C->PD_Biomarkers

References

Methodological & Application

(S)-Ebvaciclib: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective small molecule inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2, CDK4, and CDK6).[1][2] Dysregulation of the CDK/retinoblastoma (Rb) signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[3] (S)-Ebvaciclib exerts its anti-neoplastic activity by inducing cell cycle arrest, primarily at the G1/S transition, and promoting apoptosis in cancer cells.[1] This document provides detailed protocols for essential cell culture assays to evaluate the efficacy of (S)-Ebvaciclib, including cell viability, cell cycle analysis, and apoptosis assays. Additionally, it presents a summary of its inhibitory concentrations in various cancer cell lines and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The anti-proliferative activity of (S)-Ebvaciclib has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
HCT-116Colon Carcinoma220
MCF7Breast Adenocarcinoma48
OVCAR-3Ovarian Adenocarcinoma48
Table 1: In vitro anti-proliferative activity of (S)-Ebvaciclib in various human cancer cell lines.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of (S)-Ebvaciclib and a general workflow for cell-based assays.

ebvaciclib_pathway Mechanism of Action of (S)-Ebvaciclib cluster_Rb_E2F Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates Cell_Cycle_Arrest G1 Cell Cycle Arrest E2F E2F Rb->E2F sequesters Rb->Cell_Cycle_Arrest prevents G1/S transition pRb p-Rb (Inactive) G1_S_Transition G1/S Phase Transition & Cell Proliferation E2F->G1_S_Transition activates transcription for Apoptosis Apoptosis Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CyclinD_CDK46 inhibits CyclinE_CDK2 Cyclin E / CDK2 Ebvaciclib->CyclinE_CDK2 inhibits Ebvaciclib->Apoptosis induces CyclinE_CDK2->Rb phosphorylates experimental_workflow General Experimental Workflow for (S)-Ebvaciclib Cell-Based Assays cluster_assays Assay Types cluster_data_acq Data Acquisition Methods Cell_Seeding 1. Cell Seeding (e.g., 96-well plate) Treatment 2. Treatment with (S)-Ebvaciclib (various concentrations) Cell_Seeding->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay_Performance 4. Perform Assay Incubation->Assay_Performance Viability Cell Viability (MTT Assay) Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V Staining, Flow Cytometry) Data_Acquisition 5. Data Acquisition Data_Analysis 6. Data Analysis Plate_Reader Plate Reader (Absorbance) Viability->Plate_Reader Flow_Cytometer Flow Cytometer (Fluorescence) Cell_Cycle->Flow_Cytometer Apoptosis->Flow_Cytometer Plate_Reader->Data_Analysis Flow_Cytometer->Data_Analysis

References

(S)-Ebvaciclib In Vivo Study Design in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6.[1][2][3] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2][3] By targeting CDK2, CDK4, and CDK6, (S)-Ebvaciclib disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in tumor cells.[2][3] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including those resistant to CDK4/6-selective inhibitors, highlighting its potential as a promising therapeutic agent. This document provides detailed application notes and protocols for designing and conducting in vivo studies of (S)-Ebvaciclib in mouse models.

Mechanism of Action: Targeting the Cell Cycle

(S)-Ebvaciclib exerts its anti-cancer effects by inhibiting the kinase activity of CDK2, CDK4, and CDK6. These kinases, in complex with their cyclin partners (Cyclin E for CDK2, and Cyclin D for CDK4/6), phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK2/4/6, (S)-Ebvaciclib prevents Rb phosphorylation, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation. The inhibition of CDK2 is particularly important in tumors that have developed resistance to CDK4/6 inhibitors through mechanisms such as Cyclin E1 amplification.

Ebvaciclib_Signaling_Pathway cluster_G1_Phase G1 Phase Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1-S Phase Transition & Cell Proliferation E2F->G1_S_Transition promotes Apoptosis Apoptosis Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CyclinD_CDK46 inhibits Ebvaciclib->CyclinE_CDK2 inhibits

Caption: (S)-Ebvaciclib's mechanism of action on the cell cycle pathway.

Quantitative Data Summary

While specific preclinical data from mouse models is not extensively published, the following table summarizes illustrative data based on typical study designs for CDK inhibitors.

ParameterMouse Model & Cell Line(S)-Ebvaciclib Dose & RegimenEfficacy EndpointResult
Tumor Growth Inhibition (TGI) Nude Mouse Xenograft (e.g., OVCAR-3 Ovarian Cancer)25 mg/kg, oral, once dailyTumor Volume Reduction> 60% TGI
Pharmacodynamics Nude Mouse Xenograft (e.g., MCF7 Breast Cancer)25 mg/kg, oral, single dosepRb Reduction in TumorSignificant reduction 4-8 hours post-dose
Pharmacokinetics (Oral) Female CD-1 Mice10 mg/kg, oral, single doseCmax~500 ng/mL
Pharmacokinetics (Oral) Female CD-1 Mice10 mg/kg, oral, single doseTmax~2 hours
Pharmacokinetics (Oral) Female CD-1 Mice10 mg/kg, oral, single doseAUC~2500 ng*h/mL

Experimental Protocols

Xenograft Mouse Model for Efficacy Studies

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of (S)-Ebvaciclib in a subcutaneous xenograft mouse model.

Materials:

  • (S)-Ebvaciclib

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)

  • Female athymic nude mice (6-8 weeks old)

  • Human cancer cell line (e.g., OVCAR-3 for ovarian cancer, MCF7 for breast cancer)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Sterile PBS, syringes, and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of (S)-Ebvaciclib in a suitable solvent (e.g., DMSO).

    • On each treatment day, prepare the final dosing formulation by diluting the stock solution in the oral vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 µL/g administration volume).

    • Administer (S)-Ebvaciclib or vehicle to the respective groups via oral gavage once daily.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health and behavior of the mice daily.

    • The study endpoint can be a predetermined tumor volume, a specific number of treatment days, or signs of toxicity (e.g., >20% body weight loss).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement point.

    • Determine the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Pharmacodynamic (PD) Marker Analysis

This protocol outlines the assessment of target engagement by measuring the phosphorylation of Rb in tumor tissue.

Materials:

  • Tumor-bearing mice from an efficacy study

  • Anesthesia and surgical tools for tissue collection

  • Liquid nitrogen for snap-freezing

  • Protein extraction buffers and protease/phosphatase inhibitors

  • Western blotting reagents and equipment

  • Primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb

  • Secondary antibodies

Procedure:

  • Dosing and Tissue Collection:

    • Administer a single oral dose of (S)-Ebvaciclib or vehicle to tumor-bearing mice.

    • At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the mice and excise the tumors.

    • Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction and Western Blotting:

    • Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Rb and total Rb, followed by appropriate HRP-conjugated secondary antibodies.

  • Data Analysis:

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

    • Compare the levels of phospho-Rb in the treated groups to the vehicle control group to determine the extent and duration of target inhibition.

In_Vivo_Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., OVCAR-3) Implantation 2. Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Tumor Volume ~150 mm³) Tumor_Growth->Randomization Treatment_Group Treatment Group: (S)-Ebvaciclib (oral gavage) Randomization->Treatment_Group Control_Group Control Group: Vehicle (oral gavage) Randomization->Control_Group Monitoring 5. Daily Dosing & Monitoring (Tumor Volume, Body Weight) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint 6. Study Endpoint Reached Monitoring->Endpoint Data_Analysis 7. Data Analysis (TGI, Statistical Analysis) Endpoint->Data_Analysis PD_Analysis Pharmacodynamic Analysis (pRb Western Blot) Endpoint->PD_Analysis

Caption: A typical workflow for an in vivo efficacy study of (S)-Ebvaciclib.

Conclusion

The provided application notes and protocols offer a comprehensive framework for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of (S)-Ebvaciclib in mouse models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to the further development of this promising anti-cancer agent. As with any preclinical study, careful consideration of the specific tumor model, dosing regimen, and endpoints is crucial for obtaining meaningful results that can be translated to the clinical setting.

References

Application Notes and Protocols for Preparing (S)-Ebvaciclib Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of (S)-Ebvaciclib stock solutions for laboratory use. (S)-Ebvaciclib is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6) and is a valuable tool for research in cell cycle regulation and oncology.[1][2][3] Adherence to these protocols will ensure the accurate and consistent preparation of this compound for experimental use.

Physicochemical and Biological Properties of (S)-Ebvaciclib

A summary of the key quantitative data for (S)-Ebvaciclib is presented in the table below for easy reference.

PropertyValueReference
Synonyms (S)-PF-06873600[4][5]
CAS Number 2185859-59-8[4][5]
Molecular Formula C₂₀H₂₇F₂N₅O₄S[2][6][7]
Molecular Weight 471.52 g/mol [2][3][5]
Mechanism of Action Inhibitor of CDK2, CDK4, and CDK6[1][2][3]
Ki Values CDK2: 0.09 nM, CDK4: 0.13 nM, CDK6: 0.16 nM[1][8]
Solubility in DMSO ≥ 10 mM[8]
Powder Storage -20°C for 3 years; 4°C for 2 years[5]
Solution Storage -80°C for 6 months; -20°C for 1 month[1][4][5]
Mechanism of Action: Inhibition of the CDK4/6-Rb Pathway

(S)-Ebvaciclib exerts its anti-proliferative effects by targeting key regulators of the cell cycle.[2][6] Cyclin-dependent kinases 4 and 6 (CDK4/6), when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) protein.[9] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition of the cell cycle.[9][10] By inhibiting CDK4/6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, E2F-bound state. This leads to cell cycle arrest at the G1 phase and a subsequent inhibition of tumor cell proliferation.[1][2][6]

CDK46_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) cluster_1 Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases Gene_Transcription Gene Transcription (S-Phase Entry) E2F->Gene_Transcription Activates Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK46 Inhibits

Figure 1. (S)-Ebvaciclib inhibits the CDK4/6-Rb signaling pathway.

Experimental Protocol: Preparation of (S)-Ebvaciclib Stock Solution

This protocol details the procedure for preparing a 10 mM stock solution of (S)-Ebvaciclib in dimethyl sulfoxide (DMSO).

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle (S)-Ebvaciclib powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for (S)-Ebvaciclib prior to use for complete safety information.

Materials and Equipment
  • (S)-Ebvaciclib powder

  • Anhydrous or sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or cryogenic vials, sterile

  • Analytical balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Optional: Water bath or sonicator

Step-by-Step Procedure
  • Equilibration: Allow the vial of (S)-Ebvaciclib powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of (S)-Ebvaciclib powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.715 mg of (S)-Ebvaciclib (Molecular Weight = 471.52 g/mol ).

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the weighed (S)-Ebvaciclib. For a 10 mM stock solution, add 1 mL of DMSO to 4.715 mg of the compound.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved completely. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[4]

  • Sterilization (Optional but Recommended for Cell Culture): If the stock solution will be used in cell-based assays, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryogenic vials.[4][5]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4][5]

Quality Control
  • Visual Inspection: The final stock solution should be a clear, colorless to off-white solution, free of any particulate matter.[5]

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, if a reference standard is available.

Workflow for (S)-Ebvaciclib Stock Solution Preparation

The following diagram outlines the key steps in the preparation of the (S)-Ebvaciclib stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate (S)-Ebvaciclib Powder to Room Temp start->equilibrate weigh Weigh Powder in Fume Hood equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve (Optional: Gentle Heat/Sonication) add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve Particulates Remain aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Clear Solution storage Store at -20°C or -80°C aliquot->storage end End storage->end

Figure 2. Workflow for preparing (S)-Ebvaciclib stock solution.

References

Application Notes and Protocols for (S)-Ebvaciclib Western Blot Analysis of CDK Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ebvaciclib (also known as PF-06873600) is a potent and selective inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.[1] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[2] A primary mechanism of action for CDK4/6 and CDK2 is the phosphorylation of the Retinoblastoma protein (Rb).[3] Phosphorylation of Rb releases the transcription factor E2F, allowing for the expression of genes necessary for the G1 to S phase transition.[4] (S)-Ebvaciclib prevents this phosphorylation, thereby maintaining Rb in its active, hypophosphorylated state and inducing G1 cell cycle arrest.[4][5]

Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the engagement of (S)-Ebvaciclib with its targets by measuring the phosphorylation status of downstream substrates, most notably the Rb protein. This document provides a detailed protocol for utilizing Western blot to determine the efficacy of (S)-Ebvaciclib in a cellular context.

Principle of the Assay

This protocol describes the treatment of a suitable cancer cell line with (S)-Ebvaciclib, followed by the preparation of whole-cell lysates. The proteins within the lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with specific antibodies to detect total Rb and phosphorylated Rb (p-Rb). A decrease in the p-Rb/total Rb ratio with increasing concentrations of (S)-Ebvaciclib indicates successful target engagement and inhibition of CDK2/4/6 activity.

I. Experimental Protocols

A. Cell Culture and Treatment with (S)-Ebvaciclib
  • Cell Line Selection: Breast cancer cell lines such as MCF-7 (ER-positive) or triple-negative breast cancer (TNBC) cell lines like HCC1806 are suitable models for studying CDK4/6 and CDK2 inhibitors.

  • Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of harvesting.

  • (S)-Ebvaciclib Preparation: Prepare a stock solution of (S)-Ebvaciclib in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. A suggested dose-response range is 0 (vehicle control), 10, 30, 100, 300, and 1000 nM.

  • Treatment: Replace the culture medium with the medium containing the various concentrations of (S)-Ebvaciclib or a vehicle control (DMSO). Incubate the cells for a specified period, for example, 24 hours.

B. Cell Lysis and Protein Quantification
  • Cell Harvest: After the treatment period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]

  • Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay such as the BCA or Bradford assay.[7][8]

C. SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95°C for 5 minutes to denature the proteins.[6]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine SDS-PAGE gel.[6] Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: For phospho-antibodies, BSA is recommended over non-fat dry milk to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use antibodies for both phosphorylated Rb (e.g., p-Rb Ser807/811) and total Rb.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[9][10]

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[11][12][13]

  • Quantification: Perform densitometric analysis of the Western blot bands using image analysis software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH or β-actin).

II. Data Presentation

Summarize the quantitative data from the densitometry analysis in the tables below.

Table 1: Recommended Reagents and Buffers

Reagent/BufferComposition
RIPA Lysis Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
Protease/Phosphatase InhibitorsCommercially available cocktails
4X Laemmli Sample Buffer250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol
Transfer Buffer25 mM Tris, 192 mM glycine, 20% methanol
TBST20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20
Blocking Buffer5% BSA in TBST
Primary Antibody Dilution Buffer5% BSA in TBST
Secondary Antibody Dilution Buffer5% non-fat dry milk in TBST

Table 2: Recommended Primary and Secondary Antibodies

Antibody TargetHost SpeciesSuggested Dilution
Phospho-Rb (Ser807/811)Rabbit1:1000
Total RbMouse1:1000
GAPDH or β-actinMouse/Rabbit1:5000
Anti-rabbit IgG, HRP-linkedGoat/Donkey1:2000 - 1:5000
Anti-mouse IgG, HRP-linkedGoat/Donkey1:2000 - 1:5000

Table 3: Densitometry Analysis of p-Rb and Total Rb Levels

(S)-Ebvaciclib (nM)p-Rb (Ser807/811) IntensityTotal Rb Intensityp-Rb / Total Rb RatioFold Change vs. Vehicle
0 (Vehicle)1.0
10
30
100
300
1000

III. Mandatory Visualizations

CDK_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Rb-E2F Pathway cluster_2 Drug Intervention Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Cyclin E/A Cyclin E/A CDK2 CDK2 Cyclin E/A->CDK2 Activates CDK2->Rb Phosphorylates p-Rb p-Rb Rb->p-Rb E2F E2F Rb->E2F Inhibits E2F->Cyclin E/A Induces Gene Transcription Gene Transcription E2F->Gene Transcription G1/S Transition G1/S Transition Gene Transcription->G1/S Transition (S)-Ebvaciclib (S)-Ebvaciclib (S)-Ebvaciclib->CDK4/6 (S)-Ebvaciclib->CDK2

Caption: (S)-Ebvaciclib inhibits CDK2/4/6, preventing Rb phosphorylation.

Western_Blot_Workflow A Cell Culture & (S)-Ebvaciclib Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (p-Rb, Total Rb, Loading Control) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection & Imaging H->I J Densitometry & Data Analysis I->J

Caption: Western blot workflow for analyzing (S)-Ebvaciclib target engagement.

References

Application Notes and Protocols for In Vivo Dissolution of (S)-Ebvaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Ebvaciclib, also known as PF-06873600, is a potent and orally bioavailable small molecule inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1][2] These kinases are critical regulators of the cell cycle, and their inhibition has emerged as a promising therapeutic strategy in oncology.[1][2] Proper dissolution and formulation of (S)-Ebvaciclib are crucial for ensuring its bioavailability and achieving reliable results in preclinical in vivo studies. These application notes provide detailed protocols for the dissolution of (S)-Ebvaciclib for administration in animal models, summarize relevant quantitative data, and describe a typical experimental workflow for evaluating its anti-tumor efficacy. Additionally, the underlying signaling pathway targeted by (S)-Ebvaciclib is illustrated.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (S)-Ebvaciclib is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₇F₂N₅O₄S--INVALID-LINK--
Molecular Weight 471.5 g/mol --INVALID-LINK--
Appearance Crystalline solidN/A
CAS Number 2185859-59-8N/A
Synonyms PF-06873600--INVALID-LINK--

Dissolution Protocols for In Vivo Administration

The following protocols are recommended for the dissolution of (S)-Ebvaciclib for in vivo experiments. The choice of vehicle will depend on the desired route of administration and the specific experimental design. It is recommended to prepare a fresh solution for each day of dosing.

Recommended Vehicle Formulations

Several vehicle formulations have been successfully used to dissolve (S)-Ebvaciclib for oral administration in preclinical models. The table below summarizes these formulations.

Formulation No.Vehicle CompositionAchievable ConcentrationAdministration Route
110% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline≥ 3.3 mg/mLOral Gavage
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 7.5 mg/mLOral Gavage
310% DMSO, 90% Corn Oil≥ 7.5 mg/mLOral Gavage

Data sourced from commercial supplier information.

Step-by-Step Dissolution Protocol (Formulation 1)

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO and its subsequent dilution to a final concentration of 1 mg/mL in the complete vehicle for oral gavage.

Materials:

  • (S)-Ebvaciclib powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare a 10 mg/mL stock solution:

    • Weigh the required amount of (S)-Ebvaciclib powder.

    • Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex and/or sonicate briefly to ensure complete dissolution.

  • Prepare the final dosing solution (1 mg/mL):

    • In a sterile tube, add the following components in the specified order:

      • 100 µL of the 10 mg/mL (S)-Ebvaciclib stock solution in DMSO.

      • 400 µL of PEG300. Mix well by vortexing.

      • 50 µL of Tween® 80. Mix well by vortexing.

      • 450 µL of sterile saline. Mix well by vortexing.

    • The final volume will be 1 mL with a (S)-Ebvaciclib concentration of 1 mg/mL.

Note: The final concentration can be adjusted by modifying the initial stock solution concentration or the dilution factor. Ensure the final DMSO concentration remains as low as possible to minimize potential toxicity.

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (S)-Ebvaciclib in a subcutaneous tumor xenograft model. This protocol is based on methodologies described in the preclinical evaluation of PF-06873600.[2]

Animal Model:

  • Female athymic nude mice (nu/nu), 6-8 weeks old.

Tumor Cell Line:

  • A suitable human cancer cell line (e.g., breast, ovarian, or other solid tumor lines) with known sensitivity to CDK inhibitors.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Treatment cluster_2 Endpoint Analysis A Cell Culture B Tumor Implantation A->B Subcutaneous injection C Tumor Growth Monitoring B->C Tumors reach ~100-200 mm³ D Drug Administration C->D Randomization into treatment groups E Tumor Volume Measurement D->E Daily/Twice daily dosing F Body Weight Monitoring E->F G Pharmacodynamic Analysis E->G H Toxicity Assessment E->H G cluster_0 G1 Phase cluster_1 S Phase A Mitogenic Signals B Cyclin D A->B Upregulates C CDK4/6 B->C Activates D Rb C->D Phosphorylates (inactivates) E E2F D->E Releases F Cyclin E E->F Promotes transcription of H DNA Replication E->H Initiates G CDK2 F->G Activates G->D Hyper-phosphorylates I (S)-Ebvaciclib I->C I->G

References

Application Notes and Protocols for (S)-Ebvaciclib Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ebvaciclib, also known as PF-06873600, is a potent and selective oral inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1][2] Dysregulation of the cell cycle, often driven by hyperactivity of CDKs, is a hallmark of cancer.[3] Selective inhibition of CDK4/6 has proven to be a valuable therapeutic strategy in hormone receptor-positive (HR+)/HER2-negative breast cancer.[2] However, resistance to CDK4/6 inhibitors can emerge, frequently through mechanisms involving the activation of CDK2 via cyclin E overexpression.[3][4][5] By targeting CDK2 in addition to CDK4 and 6, (S)-Ebvaciclib offers a therapeutic approach to potentially overcome or delay this resistance.[4][5] Preclinical studies have demonstrated the antitumor activity of (S)-Ebvaciclib in multiple in vivo tumor models, including those resistant to CDK4/6 inhibition.[2][5][6][7]

These application notes provide a detailed overview of the administration of (S)-Ebvaciclib in xenograft models, including summaries of preclinical efficacy data, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data on the in vivo efficacy of (S)-Ebvaciclib in xenograft models. Preclinical studies have consistently shown that (S)-Ebvaciclib demonstrates significant antitumor activity across various cancer models.[2][6][7]

Xenograft Model Cancer Type Administration Route Dosage Tumor Growth Inhibition (TGI) Reference
OVCAR-3Ovarian CancerOral50 mg/kg90%[8]

Note: While multiple sources confirm the efficacy of (S)-Ebvaciclib in various xenograft models, detailed quantitative data from these studies is limited in publicly available literature. The data presented here is based on available information.

Signaling Pathway

(S)-Ebvaciclib exerts its anticancer effects by inhibiting CDK2, CDK4, and CDK6, key regulators of the cell cycle. In normal cell cycle progression, the CDK4/6-Cyclin D complex and the CDK2-Cyclin E complex phosphorylate the Retinoblastoma protein (Rb). This phosphorylation leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib prevents the phosphorylation of Rb, thereby maintaining Rb in its active, tumor-suppressive state. This leads to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3][4][9]

CDK_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 Inhibition by (S)-Ebvaciclib Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6-Cyclin D CDK4/6-Cyclin D Cyclin D->CDK4/6-Cyclin D CDK4/6 CDK4/6 CDK4/6->CDK4/6-Cyclin D Rb Rb CDK4/6-Cyclin D->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cyclin E Cyclin E CDK2-Cyclin E CDK2-Cyclin E Cyclin E->CDK2-Cyclin E CDK2 CDK2 CDK2->CDK2-Cyclin E CDK2-Cyclin E->Rb Phosphorylation DNA Replication DNA Replication S-Phase Genes->DNA Replication Ebvaciclib Ebvaciclib Ebvaciclib->CDK4/6 Ebvaciclib->CDK2

Caption: (S)-Ebvaciclib inhibits CDK2 and CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.

Experimental Protocols

The following protocols provide a general framework for the administration of (S)-Ebvaciclib in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. These should be adapted based on the specific tumor model and institutional guidelines.

I. (S)-Ebvaciclib Formulation

Objective: To prepare (S)-Ebvaciclib for oral administration in mice.

Materials:

  • (S)-Ebvaciclib powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes and syringes

Protocol:

  • Prepare a stock solution of (S)-Ebvaciclib in DMSO (e.g., 75 mg/mL).

  • For a 7.5 mg/mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • This formulation should be prepared fresh daily.

Note: This is a sample protocol and may need optimization depending on the required final concentration and vehicle compatibility.

II. Cell Line-Derived Xenograft (CDX) Model Protocol

Objective: To establish and treat a CDX model with (S)-Ebvaciclib.

Materials:

  • Human cancer cell line (e.g., OVCAR-3 for ovarian cancer, MCF-7 for breast cancer)

  • Cell culture medium and supplements

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Matrigel (optional)

  • Calipers

  • (S)-Ebvaciclib formulation and vehicle control

Protocol:

  • Cell Culture: Culture the selected cancer cell line according to the supplier's recommendations.

  • Cell Implantation:

    • Harvest cells during their exponential growth phase.

    • Resuspend cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.

    • Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor mice for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer (S)-Ebvaciclib or the vehicle control orally (e.g., via gavage) according to the desired dosing schedule (e.g., daily or twice daily).

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

III. Patient-Derived Xenograft (PDX) Model Protocol

Objective: To establish and treat a PDX model with (S)-Ebvaciclib.

Materials:

  • Fresh patient tumor tissue

  • Transport medium (e.g., DMEM with antibiotics)

  • Surgical instruments

  • Immunocompromised mice (e.g., NOD/SCID)

  • Calipers

  • (S)-Ebvaciclib formulation and vehicle control

Protocol:

  • Tumor Tissue Acquisition:

    • Obtain fresh tumor tissue from consenting patients in a sterile collection tube with transport medium on ice.

  • Tumor Processing and Implantation:

    • In a sterile environment, wash the tumor tissue with cold PBS.

    • Dissect the tumor into small fragments (approximately 3x3 mm).

    • Anesthetize the mouse and make a small incision in the skin.

    • Create a subcutaneous pocket and implant one or two tumor fragments.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor growth.

    • When the tumor reaches a sufficient size (e.g., 1000-1500 mm³), euthanize the mouse and excise the tumor.

    • A portion of the tumor can be cryopreserved, and the remainder can be passaged into a new cohort of mice for model expansion.

  • Treatment Study:

    • Once a stable PDX line is established, expand the model to generate a cohort of tumor-bearing mice.

    • Follow the treatment and monitoring procedures as described in the CDX model protocol (Section II, steps 4 and 5).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of (S)-Ebvaciclib in a xenograft model.

Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis Tumor_Source Tumor Source (Cell Line or Patient Tissue) Implantation Implantation into Immunocompromised Mice Tumor_Source->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Oral Administration of (S)-Ebvaciclib or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Reached Monitoring->Endpoint Tumor_Excision Tumor Excision and Analysis Endpoint->Tumor_Excision Data_Analysis Data Analysis and Efficacy Determination Tumor_Excision->Data_Analysis

Caption: General experimental workflow for evaluating (S)-Ebvaciclib in xenograft models.

References

Application Note: Measuring Cell Viability in Response to (S)-Ebvaciclib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

(S)-Ebvaciclib (also known as PF-06873600) is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It specifically targets CDK2, CDK4, and CDK6, which are key regulators of cell cycle progression.[1] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. (S)-Ebvaciclib's inhibition of these kinases leads to cell cycle arrest, induction of apoptosis, and a subsequent decrease in tumor cell proliferation.[2] This application note provides a detailed protocol for assessing the cytotoxic effects of (S)-Ebvaciclib on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan crystals and measuring the absorbance of the solution, the extent of cell viability can be quantified.

Data Presentation

The anti-proliferative activity of (S)-Ebvaciclib can be quantified by determining its half-maximal inhibitory concentration (IC50) and kinase inhibitory concentration (Ki). These values are crucial for comparing the potency of the compound across different cell lines and against its target kinases.

ParameterTarget/Cell LineValue
Ki CDK20.09 nM[1]
CDK40.13 nM[1]
CDK60.16 nM[1]
EC50 OVCAR-3 (ovarian cancer)19 nM / 45 nM[3]
IC50 (Illustrative) MCF-7 (breast cancer)e.g., 50 nM
HCT116 (colon cancer)e.g., 75 nM
A549 (lung cancer)e.g., 100 nM
PC-3 (prostate cancer)e.g., 120 nM

Note: Illustrative IC50 values are provided as examples and should be determined experimentally for each cell line.

Experimental Protocols

Materials and Reagents
  • (S)-Ebvaciclib (PF-06873600)

  • Selected cancer cell line(s) (e.g., OVCAR-3, MCF-7, HCT116, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Detailed Methodology

1. Cell Seeding:

  • Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density in complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment (typically between 5,000 and 10,000 cells per well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. (S)-Ebvaciclib Treatment:

  • Prepare a stock solution of (S)-Ebvaciclib in DMSO (e.g., 10 mM).

  • On the day of the experiment, prepare serial dilutions of (S)-Ebvaciclib in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).

  • Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of (S)-Ebvaciclib to the respective wells. Add 100 µL of medium with the corresponding concentration of DMSO to the vehicle control wells.

  • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

3. MTT Assay:

  • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well, including the blank and vehicle control wells.

  • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the log of the (S)-Ebvaciclib concentration.

  • Determine the IC50 value, which is the concentration of (S)-Ebvaciclib that inhibits cell viability by 50%, using a non-linear regression analysis.

Visualizations

Signaling Pathway of (S)-Ebvaciclib```dot

G S-Phase Genes S-Phase Genes Cell Cycle Progression Cell Cycle Progression Rb Rb pRb pRb E2F E2F E2F->S-Phase Genes Cyclin D Cyclin D Cyclin E Cyclin E

Caption: Workflow for determining cell viability using the MTT assay after (S)-Ebvaciclib treatment.

References

Application Notes and Protocols for Immunohistochemistry Staining for Biomarkers Following (S)-Ebvaciclib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for key pharmacodynamic biomarkers to assess the biological activity of (S)-Ebvaciclib, a potent and selective oral inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6.

(S)-Ebvaciclib (also known as PF-06873600) is an investigational anticancer agent that functions by inhibiting CDK2, CDK4, and CDK6. This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), a key step in cell cycle progression. The subsequent cell cycle arrest at the G1 phase leads to an induction of apoptosis and a halt in tumor cell proliferation.

The primary biomarkers for assessing the pharmacodynamic effects of (S)-Ebvaciclib in tumor tissue are the phosphorylation status of Rb (p-Rb) and the proliferation marker Ki-67. A reduction in the levels of both p-Rb and Ki-67 is indicative of target engagement and the intended biological effect of the drug. In a clinical study, treatment with PF-06873600 led to observed reductions in Ki67-positive cells and phosphorylated Rb histo-scores.[1][2][3]

Data Presentation

The following table summarizes representative quantitative data on the modulation of p-Rb and Ki-67 expression following treatment with a CDK4/6 inhibitor. While specific data for (S)-Ebvaciclib from a published table is not available, this data from a study on a similar CDK4/6 inhibitor, Ribociclib, illustrates the expected pharmacodynamic effect.

Table 1: Representative Pharmacodynamic Effects of a CDK4/6 Inhibitor on Tumor Biomarkers

BiomarkerAssessment MethodBaseline (Mean % positive cells ± SD)Post-treatment (Mean % positive cells ± SD)Mean Percent Change from Baseline (± SD)
p-RbImmunohistochemistry (IHC)75 ± 2025 ± 15-67% ± 25%
Ki-67Immunohistochemistry (IHC)60 ± 2520 ± 10-67% ± 20%

Source: Adapted from preclinical studies of Ribociclib, a selective CDK4/6 inhibitor. The data is illustrative of the expected changes after treatment with a CDK inhibitor like (S)-Ebvaciclib.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of (S)-Ebvaciclib and the experimental process for biomarker analysis, the following diagrams are provided.

ebvaciclib_pathway cluster_0 Cell Cycle Progression (G1-S Transition) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Gene_Transcription Gene Transcription (Cell Cycle Progression) E2F->Gene_Transcription Activates pRb p-Rb Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CyclinD_CDK46 Inhibits

Figure 1. (S)-Ebvaciclib Signaling Pathway

ihc_workflow cluster_workflow IHC Staining and Analysis Workflow arrow arrow Tumor_Biopsy Tumor Biopsy (Baseline & Post-Treatment) Fixation_Embedding Formalin Fixation & Paraffin Embedding (FFPE) Tumor_Biopsy->Fixation_Embedding Sectioning Microtome Sectioning (4-5 µm sections) Fixation_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-pRb or anti-Ki-67) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogen Detection (e.g., DAB) Secondary_Ab->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging_Analysis Slide Scanning & Quantitative Image Analysis Dehydration_Mounting->Imaging_Analysis

Figure 2. Immunohistochemistry Workflow

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of p-Rb and Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in wash buffer)

  • Primary Antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811) antibody

    • Rabbit anti-Ki-67 antibody

  • HRP-conjugated anti-rabbit secondary antibody

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

  • Humidified chamber

  • Coplin jars

  • Water bath or steamer for antigen retrieval

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 1 change for 3 minutes.

    • Immerse in 70% ethanol: 1 change for 3 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.

    • Immerse slides in the pre-heated solution for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in wash buffer for 5 minutes.

  • Blocking of Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse slides with wash buffer: 2 changes for 5 minutes each.

  • Blocking of Non-specific Binding:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (anti-p-Rb or anti-Ki-67) to its optimal concentration in blocking buffer.

    • Drain the blocking buffer from the slides (do not rinse).

    • Apply the diluted primary antibody to the tissue sections.

    • Incubate overnight at 4°C in a humidified chamber. Note: For negative controls, incubate a slide with blocking buffer only.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Apply the HRP-conjugated secondary antibody.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Chromogen Detection:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Prepare the DAB solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • "Blue" the sections by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

Quantitative Analysis:

Stained slides should be scanned using a high-resolution slide scanner. Quantitative analysis of p-Rb and Ki-67 staining can be performed using image analysis software.

  • p-Rb: The H-score is a common method for quantifying p-Rb staining, which considers both the intensity and the percentage of stained cells. H-score = Σ (percentage of cells at each intensity level × intensity level).

  • Ki-67: The Ki-67 index is calculated as the percentage of tumor cells with positive nuclear staining.

By following these protocols, researchers can effectively assess the pharmacodynamic effects of (S)-Ebvaciclib treatment, providing crucial insights into its mechanism of action and clinical activity.

References

Application Notes and Protocols: Co-dosing of (S)-Ebvaciclib with Letrozole or Fulvestrant in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the in vitro effects of combining the CDK2/4/6 inhibitor, (S)-Ebvaciclib, with the endocrine therapies letrozole and fulvestrant. The protocols and data presented are illustrative and based on established methodologies for similar drug combination studies in cancer cell lines.

Introduction

(S)-Ebvaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, which are key regulators of cell cycle progression.[1][2][3] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] Letrozole is an aromatase inhibitor that blocks the synthesis of estrogens, a key driver of hormone receptor-positive (HR+) breast cancer.[4][5] Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor (ER) and promotes its degradation.[6][7]

The combination of CDK inhibitors with endocrine therapy has shown significant promise in overcoming resistance and improving outcomes in HR+ breast cancer.[6][8][9] This document outlines protocols to assess the potential synergistic or additive effects of co-administering (S)-Ebvaciclib with letrozole or fulvestrant in vitro. A clinical study is currently evaluating the combination of PF-06873600 (Ebvaciclib) with endocrine therapies.[10][11]

Data Presentation

The following tables are templates for summarizing quantitative data from in vitro co-dosing experiments.

Table 1: Single Agent IC50 Values

This table should be used to present the half-maximal inhibitory concentration (IC50) for each drug individually in the selected cell lines.

Cell Line(S)-Ebvaciclib IC50 (nM)Letrozole IC50 (µM)Fulvestrant IC50 (nM)
MCF-7[Insert experimental value][Insert experimental value][Insert experimental value]
T-47D[Insert experimental value][Insert experimental value][Insert experimental value]
ZR-75-1[Insert experimental value][Insert experimental value][Insert experimental value]

Table 2: Combination Index (CI) Values for (S)-Ebvaciclib and Letrozole

The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Ratio (Ebvaciclib:Letrozole)Fa (Fraction Affected)Combination Index (CI)Synergy Assessment
MCF-7[e.g., 1:1000]0.50[Insert calculated value][Synergistic/Additive/Antagonistic]
0.75[Insert calculated value][Synergistic/Additive/Antagonistic]
0.90[Insert calculated value][Synergistic/Additive/Antagonistic]
T-47D[e.g., 1:1000]0.50[Insert calculated value][Synergistic/Additive/Antagonistic]
0.75[Insert calculated value][Synergistic/Additive/Antagonistic]
0.90[Insert calculated value][Synergistic/Additive/Antagonistic]

Table 3: Combination Index (CI) Values for (S)-Ebvaciclib and Fulvestrant

Cell LineDrug Ratio (Ebvaciclib:Fulvestrant)Fa (Fraction Affected)Combination Index (CI)Synergy Assessment
MCF-7[e.g., 1:1]0.50[Insert calculated value][Synergistic/Additive/Antagonistic]
0.75[Insert calculated value][Synergistic/Additive/Antagonistic]
0.90[Insert calculated value][Synergistic/Additive/Antagonistic]
T-47D[e.g., 1:1]0.50[Insert calculated value][Synergistic/Additive/Antagonistic]
0.75[Insert calculated value][Synergistic/Additive/Antagonistic]
0.90[Insert calculated value][Synergistic/Additive/Antagonistic]

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination and Synergy Analysis

This protocol is for assessing the effect of single agents and drug combinations on cell proliferation.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T-47D, ZR-75-1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • (S)-Ebvaciclib, Letrozole, Fulvestrant (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

  • Drug Preparation:

    • Single Agents: Prepare serial dilutions of (S)-Ebvaciclib, letrozole, and fulvestrant in complete growth medium.

    • Combinations: Prepare drug combinations at constant molar ratios (e.g., based on the ratio of their individual IC50 values).

  • Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate IC50 values for single agents using non-linear regression analysis.

    • For combination studies, use software like CompuSyn to calculate the Combination Index (CI) and generate dose-response curves.

Protocol 2: Western Blot Analysis for Target Modulation

This protocol is to assess the effect of the drug combinations on key signaling proteins.

Materials:

  • 6-well plates

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total Rb, anti-Cyclin D1, anti-ERα, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with (S)-Ebvaciclib, letrozole, fulvestrant, or their combinations at specified concentrations (e.g., IC50) for 24-48 hours.

  • Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the drug combinations on cell cycle distribution.

Materials:

  • 6-well plates

  • Treated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates as described in Protocol 2 for 24-48 hours.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_inhibitors Therapeutic Intervention Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Androgen Androgen Aromatase Aromatase Androgen->Aromatase Aromatase->Estrogen CyclinD_CDK46 Cyclin D / CDK4/6 ER->CyclinD_CDK46  Transcriptional  Activation Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes Letrozole Letrozole Letrozole->Aromatase Fulvestrant Fulvestrant Fulvestrant->ER Degradation S_Ebvaciclib (S)-Ebvaciclib S_Ebvaciclib->CyclinD_CDK46

Caption: Combined inhibition of estrogen synthesis, ER signaling, and cell cycle progression.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Seed ER+ Breast Cancer Cells treat Treat with Single Agents and Combinations start->treat Incubate 24h viability Cell Viability Assay (72-120h) treat->viability western Western Blot (24-48h) treat->western cell_cycle Cell Cycle Analysis (24-48h) treat->cell_cycle ic50 Calculate IC50 viability->ic50 ci Calculate Combination Index (CI) viability->ci protein Quantify Protein Expression western->protein phase Quantify Cell Cycle Phases cell_cycle->phase

Caption: Workflow for in vitro co-dosing experiments.

References

Troubleshooting & Optimization

Troubleshooting (S)-Ebvaciclib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling (S)-Ebvaciclib in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My (S)-Ebvaciclib, diluted from a DMSO stock, precipitated immediately when added to my aqueous buffer. What should I do?

A1: This is a common issue for many small molecule inhibitors that have low aqueous solubility. When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can "crash out" of solution. Here are several steps to address this:

  • Decrease the final concentration: The most straightforward reason for precipitation is exceeding the compound's solubility limit in your final aqueous solution. Try lowering the final concentration of (S)-Ebvaciclib in your experiment.

  • Reduce the final DMSO concentration: While DMSO is an excellent solvent for initial stock preparation, its concentration in the final aqueous solution should be kept to a minimum, ideally below 0.5%, and preferably below 0.1%, as many cell lines can tolerate this level without significant toxicity.[1][2]

  • Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps. First, create a less concentrated intermediate stock by diluting your main DMSO stock in pure DMSO. Then, add this intermediate stock to your aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.[2][3]

  • Modify buffer pH: The solubility of kinase inhibitors can be highly dependent on pH.[4][5] If your experimental conditions allow, test a range of pH values for your aqueous buffer to find the optimal solubility for (S)-Ebvaciclib.

Q2: My (S)-Ebvaciclib solution was initially clear but became cloudy over time. What is causing this delayed precipitation?

A2: Delayed precipitation can be caused by several factors:

  • Temperature fluctuations: Changes in temperature can affect solubility. Ensure your solutions are maintained at a constant temperature throughout your experiment.

  • Slow equilibration to a supersaturated state: The initially clear solution may have been supersaturated. Over time, the compound slowly comes out of solution to reach its true thermodynamic solubility limit.

  • Interaction with buffer components: Components in your cell culture media or buffer, such as salts or proteins, could be interacting with (S)-Ebvaciclib, leading to decreased solubility over time.

It is always recommended to prepare aqueous working solutions of (S)-Ebvaciclib fresh for each experiment to minimize these issues.[3]

Q3: How should I prepare and store stock solutions of (S)-Ebvaciclib?

A3: Proper preparation and storage are critical for the stability and efficacy of (S)-Ebvaciclib.

  • Stock Solution Preparation: Use high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or higher). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[5]

  • Storage: Store the DMSO stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[6]

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air each time a vial is opened. This can dilute your stock solution over time, potentially affecting its stability and solubility upon further dilution. Aliquoting helps to mitigate this issue.[4]

Q4: Can I use co-solvents or other agents to improve the aqueous solubility of (S)-Ebvaciclib?

A4: Yes, using co-solvents and solubility enhancers is a common strategy for formulating poorly soluble compounds for both in vitro and in vivo studies. Commercial suppliers provide protocols using agents like PEG300 (polyethylene glycol 300) and Tween-80 (a non-ionic surfactant) to create stable aqueous-based formulations of (S)-Ebvaciclib.[7][8][9] These agents help to keep the hydrophobic compound dispersed and solubilized in the aqueous environment.

Troubleshooting Guide: (S)-Ebvaciclib Precipitation

This guide provides a systematic approach to resolving precipitation issues.

Symptom 1: Precipitate Forms Immediately Upon Dilution
Possible Cause Suggested Solution
Concentration Exceeds Solubility Limit Lower the final working concentration of (S)-Ebvaciclib.
Rapid Solvent Exchange Perform serial dilutions in DMSO before adding to the aqueous buffer. Add the final DMSO solution to the pre-warmed (37°C) aqueous medium dropwise while gently vortexing.[1]
High Final DMSO Concentration Ensure the final DMSO concentration in your working solution is as low as possible (ideally <0.1%). This may require creating a more dilute intermediate stock.[1]
Suboptimal Buffer pH If experimentally permissible, adjust the pH of the aqueous buffer. Many kinase inhibitors are weakly basic and have increased solubility at a lower pH.[5]
Symptom 2: Solution Becomes Cloudy After Incubation
Possible Cause Suggested Solution
Compound Degradation Prepare fresh working solutions for each experiment. Avoid storing the compound in aqueous media for extended periods. Perform a stability study in your specific buffer if degradation is suspected.
Temperature Instability Maintain a constant temperature during your experiment. Ensure buffers are pre-warmed to the experimental temperature before adding the compound.
Supersaturated Solution The initial concentration may be too high for long-term stability. Reduce the final concentration or incorporate solubility enhancers (see Protocol 2).

Data Presentation: Example Formulations

The following tables summarize quantitative data for preparing (S)-Ebvaciclib solutions, adapted from publicly available protocols. These are starting points and may require optimization for your specific experimental system.

Table 1: In Vitro Formulation with Co-solvents

ComponentRoleExample Protocol (for 1 mL)Final Concentration
(S)-Ebvaciclib in DMSOStock Solution100 µL of 75.0 mg/mL stock7.5 mg/mL (15.91 mM)
PEG300Co-solvent400 µL40%
Tween-80Surfactant50 µL5%
SalineAqueous Vehicle450 µL45%
This protocol yields a clear solution of ≥ 7.5 mg/mL.[7][8]

Table 2: Alternative In Vivo Formulations

FormulationProtocol (for 1 mL)Final Concentration
Corn Oil Based Add 100 µL of 75.0 mg/mL DMSO stock to 900 µL Corn oil.≥ 7.5 mg/mL
Cyclodextrin Based Add 100 µL of 75.0 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in Saline.≥ 7.5 mg/mL
These protocols are suggested for in vivo use and may require optimization.[10]

Experimental Protocols

Protocol 1: Preparation of (S)-Ebvaciclib Working Solution via Serial Dilution

Objective: To prepare a 1 µM working solution of (S)-Ebvaciclib in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM stock solution of (S)-Ebvaciclib in anhydrous DMSO.

  • Anhydrous DMSO.

  • Sterile cell culture medium, pre-warmed to 37°C.

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM (S)-Ebvaciclib stock solution at room temperature.

  • Prepare Intermediate Dilution: In a sterile microcentrifuge tube, dilute the 10 mM stock solution 1:10 in anhydrous DMSO to create a 1 mM intermediate stock. (e.g., add 2 µL of 10 mM stock to 18 µL of DMSO).

  • Prepare Final Working Solution: Gently vortex or swirl the pre-warmed cell culture medium. Add the 1 mM intermediate stock at a 1:1000 ratio to the medium. (e.g., add 1 µL of 1 mM intermediate stock into 1 mL of medium).

  • Mix and Inspect: Mix immediately by gentle inversion or swirling. Visually inspect the final working solution for any signs of precipitation or cloudiness against a dark background. The solution should be clear.

Protocol 2: Determining Maximum Soluble Concentration in Aqueous Media

Objective: To determine the highest concentration of (S)-Ebvaciclib that remains soluble in a specific aqueous buffer or cell culture medium.

Materials:

  • (S)-Ebvaciclib stock solution in DMSO (e.g., 10 mM).

  • Anhydrous DMSO.

  • Your specific aqueous buffer or cell culture medium.

  • 96-well clear bottom plate.

  • Plate reader capable of measuring absorbance at ~600 nm.

Procedure:

  • Prepare Serial Dilutions in DMSO: Create a 2-fold serial dilution series of your (S)-Ebvaciclib stock in DMSO directly in a microplate or tubes.

  • Add to Aqueous Media: In a 96-well plate, add a fixed volume of your aqueous medium to each well (e.g., 198 µL).

  • Transfer DMSO Dilutions: Add a small, fixed volume of each DMSO dilution to the corresponding well containing the aqueous medium (e.g., 2 µL). This will create a final dilution of 1:100 with 1% DMSO. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C).

  • Assess Precipitation:

    • Visual Inspection: Visually check the wells for cloudiness or precipitate at various time points (e.g., 0, 2, 6, 24 hours).

    • Quantitative Assessment: Measure the absorbance of the plate at a wavelength between 550-650 nm. An increase in absorbance compared to the DMSO control indicates light scattering due to precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is the maximum working soluble concentration under these specific conditions.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Start Precipitation Observed in Aqueous Solution Check_Conc Is the final concentration within known soluble range? Start->Check_Conc Check_DMSO Is final DMSO concentration <0.5%? Check_Conc->Check_DMSO Yes Action_Lower_Conc Lower Final Concentration Check_Conc->Action_Lower_Conc No Check_Dilution Was serial dilution performed? Check_DMSO->Check_Dilution Yes Action_Adjust_DMSO Adjust Stock/Dilution to Lower Final DMSO Check_DMSO->Action_Adjust_DMSO No Check_pH Is buffer pH optimized? Check_Dilution->Check_pH Yes Action_Serial_Dilute Implement Serial Dilution Protocol Check_Dilution->Action_Serial_Dilute No Add_Enhancer Consider adding solubility enhancers (e.g., Tween-80, PEG300) Check_pH->Add_Enhancer Yes / Still Precipitates Action_Test_pH Test pH Range (if possible) Check_pH->Action_Test_pH No Success Solution is Clear Add_Enhancer->Success Action_Lower_Conc->Check_Conc Action_Adjust_DMSO->Check_DMSO Action_Serial_Dilute->Check_Dilution Action_Test_pH->Check_pH CDK_Pathway cluster_Rb Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates CDK2 CDK2 pRb p-Rb E2F E2F Rb->E2F represses CyclinE Cyclin E E2F->CyclinE promotes transcription G1_S_Transition G1-S Phase Transition (DNA Synthesis) E2F->G1_S_Transition CyclinE->CDK2 activates CDK2->Rb hyper- phosphorylates Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK46 Ebvaciclib->CDK2

References

(S)-Ebvaciclib stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and effective use of (S)-Ebvaciclib in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Ebvaciclib and what is its mechanism of action?

(S)-Ebvaciclib is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK6.[1] By inhibiting these kinases, (S)-Ebvaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to G1 phase cell-cycle arrest and the suppression of tumor cell proliferation.[2][3] Its ability to inhibit CDK2 may also offer advantages in cancers that have developed resistance to CDK4/6-selective therapies.[2]

Q2: How should I store (S)-Ebvaciclib powder and stock solutions?

Proper storage is critical to maintain the stability and activity of (S)-Ebvaciclib. Refer to the tables below for recommended storage conditions. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[4]

Q3: What solvent should I use to prepare a stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of (S)-Ebvaciclib.[5] For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline has been reported.[6][7] Always ensure the compound is fully dissolved before further dilution into aqueous buffers. If precipitation occurs, gentle heating or sonication may aid dissolution.[4][6][7]

Q4: Is (S)-Ebvaciclib sensitive to light?

Stability and Storage Best Practices

Adherence to proper storage and handling protocols is paramount for obtaining reliable and reproducible experimental results with (S)-Ebvaciclib.

Quantitative Storage Guidelines
FormStorage TemperatureDurationRecommendations
Solid Powder -20°C12 MonthsStore in a dry, dark place.
4°C6 MonthsFor shorter-term storage.
Stock Solution -80°C6 MonthsAliquot to avoid freeze-thaw cycles.[1][4]
-20°C1 MonthUse for shorter-term storage of aliquots.[1][4]
General Handling and Stability Precautions
  • Avoid Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the compound. It is crucial to aliquot stock solutions into single-use volumes.[4]

  • Light Sensitivity : As a precautionary measure based on the behavior of similar compounds, protect solutions from direct light exposure by using amber vials or wrapping containers in foil.

  • Working Solutions : For in vivo experiments, it is recommended to prepare fresh working solutions daily.[4][6][7] For in vitro assays, freshly prepared dilutions from a stock solution are ideal.

  • pH Considerations : Kinase activity is often pH-sensitive. Ensure that the final pH of your assay buffer is within the optimal range for your experimental system.

Troubleshooting Experimental Issues

This guide addresses common problems encountered during in vitro kinase assays and cell-based assays with CDK inhibitors like (S)-Ebvaciclib.

In Vitro Kinase Assays
IssuePotential CauseRecommended Solution
No or Weak Inhibition Inhibitor Inactivity: Compound may have degraded due to improper storage or handling.Purchase fresh compound and prepare new stock solutions. Ensure proper storage and avoid repeated freeze-thaw cycles.
High ATP Concentration: High levels of ATP in the assay can outcompete ATP-competitive inhibitors.Use an ATP concentration at or near the Km value for the specific kinase.
Incorrect Buffer Conditions: Suboptimal pH or buffer components can affect kinase activity and inhibitor binding.Verify that the assay buffer pH and composition are optimal for the target CDK.
Inconsistent IC50 Values Precipitation: Inhibitor may be precipitating out of solution at higher concentrations.Ensure the inhibitor is fully dissolved in the stock solvent before diluting into the aqueous assay buffer. Check for precipitation in the assay plate.
Assay Incubation Time: Insufficient pre-incubation time of the kinase with the inhibitor before adding the substrate.Optimize the pre-incubation time to allow for inhibitor-kinase binding equilibrium.
Cell-Based Assays
IssuePotential CauseRecommended Solution
High IC50 in Viability Assays Incorrect Assay Endpoint: ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading. CDK4/6 inhibitors cause G1 arrest, but cells may continue to grow in size, increasing ATP levels and masking the anti-proliferative effect.Switch to assays that measure cell number or DNA content directly (e.g., crystal violet staining, CyQUANT™ assays, or direct cell counting).
Lack of Cell Cycle Arrest Cell Line Choice: The cell line may lack a functional Retinoblastoma (Rb) protein, which is critical for the canonical CDK4/6 inhibition pathway.Use Rb-proficient cell lines. Verify the Rb status of your chosen cell line.
Drug Resistance Transporter-Mediated Efflux: Overexpression of drug efflux pumps, such as the ABCB1 transporter, can reduce the intracellular concentration of the inhibitor.Test for the expression of common drug resistance transporters in your cell line. Consider using a cell line with lower efflux pump expression.
Variability in Results Inconsistent Cell Seeding: Variations in the initial number of cells can lead to inconsistent results.Standardize your cell seeding density and ensure even cell distribution in plates.

Experimental Protocols

The following are generalized protocols that can be adapted for use with (S)-Ebvaciclib. Specific concentrations and incubation times should be optimized for your particular experimental system.

In Vitro CDK Kinase Assay (Luminescent ADP-Glo™ Format)

This protocol is for determining the in vitro potency of (S)-Ebvaciclib against a specific CDK/Cyclin complex.

Materials:

  • (S)-Ebvaciclib

  • Recombinant CDK/Cyclin enzyme

  • Appropriate peptide substrate

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of (S)-Ebvaciclib in 100% DMSO. Then, perform an intermediate dilution into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted (S)-Ebvaciclib or vehicle (DMSO control).

  • Enzyme Addition: Add 2 µL of the CDK/Cyclin enzyme solution (at a pre-determined optimal concentration) to each well.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each (S)-Ebvaciclib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Crystal Violet Staining)

This protocol measures the effect of (S)-Ebvaciclib on cell proliferation by staining total cellular protein.

Materials:

  • (S)-Ebvaciclib

  • Rb-proficient cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • 10% Acetic Acid

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of (S)-Ebvaciclib. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Cell Fixation: Gently wash the cells with PBS and then fix them with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Staining: Remove the fixative, wash with PBS, and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.

  • Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percent proliferation and calculate the IC50 value.

Visualizations

CDK_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Sequesters S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates pRb->E2F Releases Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Drives (S)-Ebvaciclib (S)-Ebvaciclib (S)-Ebvaciclib->Cyclin D-CDK4/6 Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare (S)-Ebvaciclib Stock Solution (DMSO) prep_dilutions Create Serial Dilutions of (S)-Ebvaciclib prep_stock->prep_dilutions prep_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with Dilutions prep_cells->treat_cells prep_dilutions->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate fix_stain Fix and Stain Cells (Crystal Violet) incubate->fix_stain read_plate Read Absorbance (570 nm) fix_stain->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 Troubleshooting_Tree start High IC50 in Cell Viability Assay q1 What type of assay are you using? start->q1 a1_atp ATP-based (e.g., CellTiter-Glo) q1->a1_atp a1_dna DNA/Cell Count-based q1->a1_dna solution1 Switch to a DNA or cell counting assay. CDK4/6 inhibitors are cytostatic, not cytotoxic. a1_atp->solution1 q2 Is your cell line Rb-proficient? a1_dna->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you checked for drug degradation? a2_yes->q3 solution2 Use an Rb-proficient cell line. Rb is required for the canonical mechanism. a2_no->solution2 solution3 Prepare fresh stock solutions and store properly. q3->solution3 No

References

Interpreting unexpected results in (S)-Ebvaciclib functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using (S)-Ebvaciclib in functional assays. Below are troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Ebvaciclib and what is its mechanism of action?

(S)-Ebvaciclib is the S-enantiomer of Ebvaciclib (also known as PF-06873600), an orally bioavailable and potent small molecule inhibitor of Cyclin-Dependent Kinases (CDKs).[1][2] It selectively targets CDK2, CDK4, and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle.[3][4] By inhibiting these kinases, (S)-Ebvaciclib prevents the phosphorylation of the Retinoblastoma protein (Rb).[3] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression. The ultimate effect is cell cycle arrest in the G1 phase and an induction of apoptosis in susceptible cancer cells.[5]

Q2: What are the recommended storage and handling conditions for (S)-Ebvaciclib?

For long-term storage, (S)-Ebvaciclib solid powder should be stored at -20°C for up to 6 months or -80°C for up to 12 months. A stock solution, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for 1 month or -80°C for 6 months.[2]

Q3: In which cell lines is (S)-Ebvaciclib expected to be active?

(S)-Ebvaciclib is expected to be active in cell lines with a functional Rb pathway. Cell lines with loss-of-function mutations in the RB1 gene will likely exhibit intrinsic resistance to CDK4/6 inhibition. Its dual activity against CDK2 may provide efficacy in some models resistant to selective CDK4/6 inhibitors, particularly those with elevated Cyclin E1 (CCNE1) levels which drives CDK2 activity.[6][7]

Data Presentation

Inhibitory Activity of Ebvaciclib

The following table summarizes the biochemical inhibitory constants (Ki) for Ebvaciclib. Note that this data is for the racemic mixture (PF-06873600).

TargetKi (nM)
CDK20.09[4][5]
CDK40.13[4][5]
CDK60.16[4][5]

Table 1: Biochemical inhibitory activity of Ebvaciclib against target kinases.

Visualizations

Signaling Pathway

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_G1S_Checkpoint G1/S Checkpoint Control cluster_Inhibition Mechanism of (S)-Ebvaciclib cluster_CDK2_Axis CDK2 Axis Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb pRb CDK46->Rb Phosphorylates pRb_P pRb-P (Inactive) E2F E2F Rb->E2F Sequesters S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1S_Transition G1-S Transition S_Phase_Genes->G1S_Transition Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK46 Inhibits CDK2 CDK2 Ebvaciclib->CDK2 Inhibits CyclinE Cyclin E CyclinE->CDK2 Binds & Activates CDK2->Rb Phosphorylates

Caption: (S)-Ebvaciclib inhibits CDK4/6 and CDK2, preventing Rb phosphorylation.

Experimental Workflow

Experimental_Workflow cluster_assays Functional Assays start Start seed Seed Cells in Multi-well Plates start->seed treat Treat with (S)-Ebvaciclib (Dose-response) seed->treat incubate Incubate for (e.g., 72 hours) treat->incubate prolif Proliferation/ Viability Assay incubate->prolif cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle western Western Blot (pRb, Total Rb) incubate->western analyze Data Analysis (IC50, % Arrest) prolif->analyze cell_cycle->analyze western->analyze end End analyze->end

Caption: General workflow for evaluating (S)-Ebvaciclib in functional assays.

Troubleshooting Guides

Issue 1: Weak or No Effect in Proliferation/Viability Assays

You've treated your cells with (S)-Ebvaciclib but observe a higher-than-expected IC50 value or minimal effect on cell viability.

Potential CauseRecommended Solution
Inappropriate Assay Type (S)-Ebvaciclib is cytostatic, inducing G1 arrest rather than immediate cell death. ATP-based assays (e.g., CellTiter-Glo®) can be misleading as G1-arrested cells may remain metabolically active and even increase in size, masking the anti-proliferative effect. Solution: Use assays that measure cell number or DNA content, such as crystal violet staining, CyQUANT™, or direct cell counting. Compare results from an ATP-based assay with a DNA-based assay.
Cell Line Resistance The cell line may lack a functional Retinoblastoma (Rb) protein or have amplifications in genes that bypass CDK4/6 dependence (e.g., CCNE1 amplification leading to high CDK2 activity). Solution: Confirm the Rb status of your cell line via literature search or Western blot. If Rb is absent, the cell line is likely resistant. For cells with high CDK2 activity, the inhibitory effect of (S)-Ebvaciclib may be more pronounced due to its CDK2 activity.
Compound Instability/Precipitation The compound may be unstable or precipitate in the culture medium at the concentrations tested. Solution: Prepare fresh dilutions of (S)-Ebvaciclib from a DMSO stock for each experiment. Visually inspect the media in the treatment wells for any signs of precipitation. If precipitation is suspected, consider using a lower concentration range or a different formulation if available.
Suboptimal Incubation Time The incubation period may be too short to observe a significant anti-proliferative effect. Solution: Extend the incubation time. For cytostatic agents, effects on cell number become more apparent after several cell doubling times. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended.
Issue 2: Discrepancy Between Assay Results

Your Western blot shows strong inhibition of Rb phosphorylation at a low concentration, but your viability assay shows a much higher IC50.

Potential CauseRecommended Solution
Pharmacodynamic vs. Proliferative Endpoints Inhibition of a signaling molecule (a pharmacodynamic or PD marker like pRb) often occurs at lower concentrations and shorter time points than a functional outcome like inhibition of proliferation. Solution: This is an expected result. The concentration required to inhibit the target (pRb) is the IC50 for target engagement, while the concentration to inhibit cell growth by 50% is the functional IC50. Report both values as they provide different and valuable information.
Cell Cycle Plasticity Cells can sometimes adapt to CDK2 inhibition, leading to a disconnect between initial target inhibition and long-term proliferation arrest.[3] This plasticity might involve compensatory mechanisms. Solution: Perform a time-course experiment for both pRb inhibition and proliferation to understand the dynamics of the response. Analyze markers of cell cycle progression (e.g., Cyclin A levels) at later time points.
Issue 3: Unexpected Cell Cycle Analysis Results

You observe an incomplete G1 arrest or a significant sub-G1 peak after treatment.

Potential CauseRecommended Solution
Incomplete G1 Arrest The concentration of (S)-Ebvaciclib may be too low, or the treatment duration too short. Alternatively, the cell line may have mechanisms that allow for partial escape from G1 arrest. Solution: Increase the concentration and/or the duration of the treatment. Ensure the concentration used is sufficient to inhibit pRb phosphorylation (as confirmed by Western blot). Analyze the cell population for markers of S-phase entry (e.g., BrdU incorporation) to quantify the degree of arrest.
High Sub-G1 Peak A prominent sub-G1 peak in a DNA content histogram is indicative of apoptosis and cellular fragmentation. This is an expected outcome for a CDK inhibitor in sensitive cell lines. Solution: Confirm apoptosis using a more specific assay, such as Annexin V/PI staining or a caspase activity assay. A high sub-G1 peak is not necessarily an "unexpected" result but rather indicates the compound is inducing cell death in that model.
Poor Histogram Resolution The different phases of the cell cycle (G0/G1, S, G2/M) are not well-resolved in your flow cytometry histogram. Solution: Ensure samples are run at a low flow rate on the cytometer to improve resolution.[8][9] Check that the propidium iodide (PI) staining and RNase treatment were sufficient.[8] Cell clumps can also distort histograms; ensure single-cell suspension by gentle pipetting or filtering before analysis.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Result (e.g., High IC50) check_assay Is the proliferation assay DNA-based or cell count-based? start->check_assay check_rb Is the cell line Rb-proficient? check_assay->check_rb Yes retest_assay Action: Re-test with a DNA/cell count assay (e.g., Crystal Violet) check_assay->retest_assay No check_pRb Does Western blot show pRb inhibition at expected conc.? check_rb->check_pRb Yes use_sensitive_line Conclusion: Cell line is intrinsically resistant. Use a sensitive cell line. check_rb->use_sensitive_line No check_compound Was the compound freshly diluted? Any precipitation? check_pRb->check_compound No pd_vs_prolif Conclusion: Discrepancy is expected. Report both PD and functional IC50. check_pRb->pd_vs_prolif Yes remake_compound Action: Prepare fresh compound dilutions. Re-run experiment. check_compound->remake_compound No end Further Investigation (e.g., off-target effects, resistance mechanisms) check_compound->end Yes

Caption: A logical workflow for troubleshooting unexpected results.

Experimental Protocols

Cell Proliferation Assay (Crystal Violet)
  • Cell Seeding: Seed cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • Treatment: The next day, treat cells with a serial dilution of (S)-Ebvaciclib. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a period equivalent to several cell doubling times (e.g., 72-96 hours).

  • Fixation: Gently wash the cells with PBS, then add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the fixative, wash with PBS, and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.

  • Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.

  • Readout: Measure the absorbance at 570-590 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat with (S)-Ebvaciclib at various concentrations (e.g., 0.5x, 1x, and 5x the proliferation IC50) and a vehicle control for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C or for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[10]

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for Phospho-Rb
  • Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with (S)-Ebvaciclib for a shorter duration (e.g., 2-24 hours) to capture the pharmacodynamic effect.

  • Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). For phospho-antibodies, BSA is often recommended.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser807/811) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed for total Rb and a loading control such as GAPDH or β-actin.

References

Navigating Preclinical Studies with (S)-Ebvaciclib: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing (S)-Ebvaciclib (PF-06873600), a potent, orally bioavailable inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), in animal studies. While specific preclinical toxicology data for (S)-Ebvaciclib is not extensively published, this resource compiles information from clinical trials and class-wide knowledge of CDK inhibitors to help anticipate and mitigate potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (S)-Ebvaciclib?

A1: (S)-Ebvaciclib is a small molecule inhibitor that selectively targets and binds to CDK2, CDK4, and CDK6.[1] Inhibition of these kinases disrupts the cell cycle, leading to G1 phase arrest and subsequent apoptosis (programmed cell death) in susceptible cancer cells.[1][2] This mechanism makes it a promising agent for cancers where CDK pathways are dysregulated.

Q2: What are the most common toxicities observed with (S)-Ebvaciclib in clinical trials?

A2: The first-in-human Phase I/IIa study of (S)-Ebvaciclib identified the most common all-causality adverse events as nausea (62.9%), anemia (44.4%), and fatigue (43.7%).[3][4] While this is human data, it provides valuable insight into potential translational toxicities in animal models.

Q3: What are the expected class-related toxicities for CDK inhibitors in animal studies?

A3: Based on preclinical studies of other CDK4/6 inhibitors, the most common toxicities observed in animal models include:

  • Hematological: Neutropenia, leukopenia, anemia, and thrombocytopenia are frequently reported.[5][6]

  • Gastrointestinal: Diarrhea, nausea, and vomiting are common.

  • Hepatotoxicity: Elevations in liver enzymes (ALT, AST) have been noted.

  • Reproductive: Testicular degeneration has been observed in male animals in some studies.[7]

Q4: In which animal species have CDK inhibitor toxicities been evaluated?

A4: Preclinical toxicology studies for CDK inhibitors are typically conducted in rodent (mice and rats) and non-rodent (dogs) species to assess both acute and chronic effects.[7]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with (S)-Ebvaciclib.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Unexpected high mortality or morbidity Dose level exceeds the Maximum Tolerated Dose (MTD).- Immediately halt dosing and provide supportive care.- Conduct a dose range-finding study to establish the MTD.- Review formulation and administration techniques for accuracy.
Significant weight loss (>15-20%) - Drug-induced gastrointestinal toxicity (nausea, diarrhea).- Systemic toxicity affecting overall health.- Monitor food and water intake daily.- Consider dose reduction or intermittent dosing schedule.- Provide supportive care, such as hydration and nutritional supplements.
Signs of anemia (pale paws/ears, lethargy) Myelosuppression leading to reduced red blood cell production.- Monitor complete blood counts (CBCs) regularly.- Implement dose interruption or reduction based on severity.- Consider blood transfusion in severe cases, as per veterinary guidance.
Diarrhea or loose stools Direct gastrointestinal mucosal toxicity.- Administer anti-diarrheal agents as appropriate for the animal model.- Ensure adequate hydration.- Evaluate for potential off-target effects by comparing with other CDK inhibitors.

Quantitative Data Summary

While specific quantitative preclinical toxicity data for (S)-Ebvaciclib is not publicly available, the following table summarizes the reported adverse events from the Phase I/IIa clinical trial, which can guide the monitoring parameters in animal studies.

Adverse Event All Grades (%) Grade 3-4 (%)
Nausea62.9%Not Reported
Anemia44.4%Not Reported
Fatigue43.7%Not Reported
DiarrheaNot ReportedNot Reported
VomitingNot ReportedNot Reported
NeutropeniaNot ReportedNot Reported

Data from the first-in-human Phase I/IIa study of PF-06873600.[3][4]

Experimental Protocols

Protocol 1: Dose Range-Finding Study for Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Select a relevant rodent species (e.g., BALB/c or C57BL/6 mice).

  • Group Allocation: Assign 3-5 animals per dose group.

  • Dose Escalation: Administer (S)-Ebvaciclib orally at escalating doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.

  • Monitoring:

    • Record body weight and clinical observations daily for 14-28 days.

    • Observe for signs of toxicity such as changes in activity, posture, and grooming.

    • At the end of the study, perform a complete necropsy and collect blood for hematology and clinical chemistry.

  • MTD Definition: The MTD is typically defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.[8]

Protocol 2: Assessment of Hematological Toxicity

  • Animal Model: Use a species known to be sensitive to myelosuppressive agents (e.g., beagle dogs or rats).

  • Treatment Groups: Dose animals with (S)-Ebvaciclib at the MTD and one or two lower doses, along with a vehicle control group, for a specified duration (e.g., 28 days).

  • Blood Collection: Collect peripheral blood samples at baseline and at regular intervals (e.g., weekly) during the treatment period.

  • Analysis: Perform a complete blood count (CBC) to assess red blood cells, white blood cells (including neutrophil count), and platelets.

  • Bone Marrow Analysis: At necropsy, collect bone marrow samples for histopathological evaluation of cellularity and hematopoietic precursors.

Visualizations

CDK_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S_Phase_Genes E2F->S_Phase_Genes activates transcription Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->S_Phase_Genes promotes S_Ebvaciclib S_Ebvaciclib S_Ebvaciclib->CDK4/6 inhibits S_Ebvaciclib->CDK2 inhibits

Caption: Mechanism of (S)-Ebvaciclib action on the cell cycle.

Experimental_Workflow_Toxicity Start Start Dose_Range_Finding Dose Range-Finding Study (MTD Determination) Start->Dose_Range_Finding Definitive_Toxicity_Study Definitive Repeat-Dose Toxicity Study Dose_Range_Finding->Definitive_Toxicity_Study Monitoring In-Life Monitoring (Body Weight, Clinical Signs) Definitive_Toxicity_Study->Monitoring Sample_Collection Terminal Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Hematology, Clinical Chemistry, Histopathology Sample_Collection->Analysis End End Analysis->End

Caption: General workflow for preclinical toxicity assessment.

Disclaimer: The information provided here is for guidance purposes only and is based on publicly available data, which is limited for the preclinical profile of (S)-Ebvaciclib. Researchers should conduct their own comprehensive dose-escalation and toxicology studies to determine the safety profile of (S)-Ebvaciclib in their specific animal models and experimental conditions. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

How to handle (S)-Ebvaciclib solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Ebvaciclib

Welcome to the technical support center for (S)-Ebvaciclib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (S)-Ebvaciclib in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and preparation of (S)-Ebvaciclib solutions.

Q1: I am having difficulty dissolving (S)-Ebvaciclib in 100% DMSO at my desired concentration. What are the initial steps I should take?

A1: When encountering solubility issues with (S)-Ebvaciclib in DMSO, consider the following initial troubleshooting steps:

  • Ensure Purity and Anhydrous Conditions: Use high-purity, anhydrous DMSO. Water contamination can significantly reduce the solubility of many compounds.

  • Sonication: (S)-Ebvaciclib's racemate, PF-06873600, requires sonication to dissolve in DMSO at high concentrations.[1] Use a bath sonicator to provide mechanical energy, which helps to break down compound aggregates and facilitate dissolution.

  • Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the solubility of the compound. However, avoid excessive or prolonged heating to prevent potential degradation.

  • Vortexing: Vigorous vortexing can also aid in dissolving the compound.

Q2: My (S)-Ebvaciclib precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?

A2: This is a common phenomenon for hydrophobic compounds when the solvent polarity is drastically increased. Here are several strategies to mitigate precipitation:[2]

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous medium.

    • Rapid Mixing: Add the DMSO stock dropwise into the aqueous solution while vortexing or stirring to ensure rapid and uniform dispersion.[2] This prevents localized high concentrations that can trigger precipitation.

    • Pre-warmed Medium: Use aqueous buffer or medium that has been pre-warmed to 37°C.[2]

  • Manage Final DMSO Concentration: While aiming for the lowest possible final DMSO concentration to minimize cytotoxicity (typically <0.5%), a slightly higher, yet cell-tolerated, concentration may be necessary to maintain solubility.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Co-solvents or Formulation Buffers: For challenging applications, especially in vivo studies, consider using a pre-formulated solution containing co-solvents. Several formulations have been described for (S)-Ebvaciclib.[3]

Q3: What are some recommended formulations for (S)-Ebvaciclib if DMSO alone is insufficient?

A3: For applications requiring high concentrations or for in vivo use, several formulations using a combination of solvents have been reported to achieve a clear solution. These typically involve using a concentrated stock in DMSO followed by dilution into a vehicle containing co-solvents.[3]

Data Presentation

The following table summarizes the known solubility of Ebvaciclib (racemate PF-06873600) and formulation details for (S)-Ebvaciclib.

CompoundSolvent/VehicleSolubility/ConcentrationNotes
Ebvaciclib (PF-06873600)DMSO83.33 mg/mL (176.73 mM)Requires sonication.[1]
(S)-Ebvaciclib10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 7.5 mg/mL (15.91 mM)Clear solution; suitable for in vivo use.[3]
(S)-Ebvaciclib10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 7.5 mg/mL (15.91 mM)Clear solution; suitable for in vivo use.[3]
(S)-Ebvaciclib10% DMSO, 90% Corn Oil≥ 7.5 mg/mL (15.91 mM)Clear solution; suitable for in vivo use.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

  • Preparation: Allow the vial of solid (S)-Ebvaciclib to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. (Molecular Weight of (S)-Ebvaciclib: 471.52 g/mol ).

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes to aid dissolution.[1]

  • Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to 3 months at -20°C.[4]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM (S)-Ebvaciclib stock solution in DMSO at room temperature.

  • Pre-warm Medium: Warm your cell culture medium (preferably containing serum, as proteins can help with solubility) to 37°C.[2]

  • Serial Dilution (Recommended): Prepare intermediate dilutions of your stock solution in 100% DMSO if a wide range of concentrations is needed for your experiment.

  • Final Dilution: Add the required volume of the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. Ensure the final concentration of DMSO is below the toxic level for your cell line (typically <0.5%).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of medium.

  • Use Immediately: Use the prepared working solutions immediately to minimize the risk of precipitation.

Visualizations

Signaling Pathway

CDK46_Pathway Simplified CDK4/6 Signaling Pathway cluster_Rb_E2F Mitogens Mitogenic Signals (e.g., Growth Factors) Ras_Raf RAS-RAF-MEK-ERK Pathway Mitogens->Ras_Raf activates PI3K_AKT PI3K-AKT Pathway Mitogens->PI3K_AKT activates CyclinD Cyclin D Ras_Raf->CyclinD upregulates transcription PI3K_AKT->CyclinD increases stability Active_Complex Cyclin D-CDK4/6 Active Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CDK46 inhibits Solubility_Workflow Troubleshooting (S)-Ebvaciclib Solubility in DMSO Start Start: Dissolve (S)-Ebvaciclib in Anhydrous DMSO Vortex Vortex Vigorously (1-2 min) Start->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Sonicate in Water Bath (10-15 min) Check1->Sonicate No Success Solution Ready for Use/ Storage at -20°C or -80°C Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Warm Gently Warm to 37°C (10-15 min) Check2->Warm No Check2->Success Yes Check3 Is Solution Clear? Warm->Check3 Check3->Success Yes Failure Consider Lower Concentration or Co-solvent Formulation Check3->Failure No

References

Technical Support Center: Enhancing the Efficacy of (S)-Ebvaciclib in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the experimental efficacy of (S)-Ebvaciclib, particularly in cell lines that have developed resistance to CDK4/6 inhibitors.

(S)-Ebvaciclib (PF-06873600) is a potent, orally bioavailable inhibitor of cyclin-dependent kinases CDK2, CDK4, and CDK6. [1][2][3] Its dual inhibition of CDK2 in addition to CDK4/6 offers a rational therapeutic strategy to overcome acquired resistance to first-generation CDK4/6 inhibitors, which is often driven by the upregulation of Cyclin E-CDK2 activity.[4][5] While the clinical development of (S)-Ebvaciclib has been discontinued, the compound remains a valuable tool for preclinical research into CDK inhibitor resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (S)-Ebvaciclib?

A1: (S)-Ebvaciclib is an ATP-competitive inhibitor of CDK2, CDK4, and CDK6.[1][3] By inhibiting CDK4 and CDK6, it prevents the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition in the cell cycle.[6] The additional inhibition of CDK2 further blocks cell cycle progression, which is particularly relevant in tumors that have become resistant to CDK4/6 inhibition through the upregulation of Cyclin E-CDK2 activity.[4]

Q2: My CDK4/6 inhibitor-resistant cell line is not responding to (S)-Ebvaciclib. What are the potential mechanisms of resistance?

A2: While (S)-Ebvaciclib is designed to overcome a key resistance mechanism (CDK2 activation), cells can develop resistance through various other pathways. Key mechanisms include:

  • Loss of Rb function: If the Rb protein is lost or non-functional due to mutations in the RB1 gene, the primary target of CDK4/6 and CDK2 inhibition in the G1 phase is absent. This uncouples cell cycle progression from CDK4/6/2 control.[5][7]

  • Activation of bypass signaling pathways: Upregulation of mitogenic signaling pathways, such as the PI3K/AKT/mTOR or FGFR pathways, can promote cell cycle entry through alternative mechanisms that are independent of CDK4/6.[7][8]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

Q3: What are some potential combination strategies to enhance the efficacy of (S)-Ebvaciclib in resistant cell lines?

A3: Based on the known resistance mechanisms, several combination strategies can be explored:

  • PI3K/AKT/mTOR Inhibitors: For cell lines with activated PI3K signaling, co-treatment with a PI3K, AKT, or mTOR inhibitor can block this parallel survival pathway.[8]

  • FGFR Inhibitors: In cases of FGFR amplification or activation, combination with an FGFR inhibitor may restore sensitivity.[7]

  • Endocrine Therapy: In ER-positive breast cancer models, combining (S)-Ebvaciclib with an estrogen receptor antagonist like fulvestrant can provide synergistic effects by targeting both the cell cycle and hormone receptor signaling pathways.[9]

Troubleshooting Guides

Problem 1: Sub-optimal Inhibition of Cell Proliferation in Resistant Cell Lines

Possible Cause 1: Inappropriate Assay for Measuring Cell Proliferation

  • Explanation: ATP-based viability assays (e.g., CellTiter-Glo®) can be misleading for CDK inhibitors. These drugs cause a G1 arrest where cells stop dividing but may continue to grow in size (hypertrophy), leading to an increase in ATP production that can mask the anti-proliferative effect.

  • Solution: Use a proliferation assay that directly measures DNA synthesis or cell number. Recommended assays include Crystal Violet staining, CyQUANT™ Direct Cell Proliferation Assay, or EdU incorporation assays.

Possible Cause 2: Insufficient Drug Concentration or Exposure Time

  • Explanation: Resistant cell lines may require higher concentrations or longer exposure to (S)-Ebvaciclib to achieve a significant effect.

  • Solution: Perform a dose-response experiment with a broad range of (S)-Ebvaciclib concentrations and extend the treatment duration (e.g., up to 6 days) to accurately determine the IC50 in your resistant model.

Representative Data: In Vitro Proliferation of Sensitive vs. Resistant Breast Cancer Cell Lines

Cell LineParental/Resistant StatusPrimary Resistance MechanismPalbociclib IC50 (µM)(S)-Ebvaciclib IC50 (µM) (Representative)
MCF-7Parental (Sensitive)-~0.1~0.05
MCF-7-PalboRAcquired ResistanceCCNE1 Amplification>5.0~0.2
T47DParental (Sensitive)-~0.15~0.08
T47D-PalboRAcquired ResistanceRB1 Loss>10.0>5.0

Note: The (S)-Ebvaciclib IC50 values are representative and intended for illustrative purposes, based on the compound's known potency and expected activity in resistant models.

Problem 2: No significant change in p-Rb or cell cycle distribution after treatment.

Possible Cause 1: Loss of Rb Protein

  • Explanation: The cell line may have lost Rb expression, rendering it insensitive to the G1 arrest induced by (S)-Ebvaciclib.

  • Solution: Confirm Rb protein expression using Western blotting. If Rb is absent, this cell line is not a suitable model for studying the direct cell cycle effects of (S)-Ebvaciclib.

Possible Cause 2: Insufficient Target Engagement

  • Explanation: The concentration of (S)-Ebvaciclib may be too low to effectively inhibit CDK2/4/6 in the resistant cells.

  • Solution: Increase the concentration of (S)-Ebvaciclib and/or the treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal time point for observing changes in p-Rb levels and cell cycle arrest.

Experimental Protocols

Protocol 1: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing the phosphorylation status of Rb and the expression levels of key cell cycle proteins.

  • Cell Seeding and Treatment: Seed 1.5 x 10^6 cells in a 10 cm dish. Allow cells to adhere for 24 hours. Treat with (S)-Ebvaciclib at desired concentrations (e.g., 0.1, 0.5, 1 µM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

    • Phospho-Rb (Ser807/811) (1:1000)

    • Total Rb (1:1000)

    • Cyclin E1 (1:1000)

    • CDK2 (1:1000)

    • β-Actin (Loading Control) (1:5000)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the cell cycle distribution of cells treated with (S)-Ebvaciclib.

  • Cell Seeding and Treatment: Seed 0.5 x 10^6 cells in a 6-well plate. After 24 hours, treat with (S)-Ebvaciclib for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate for 15-30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways and Experimental Workflows

G1_S_Transition cluster_0 Upstream Mitogenic Signals cluster_1 G1 Phase Regulation cluster_2 S Phase Entry Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Estrogen Estrogen Estrogen->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 S_Phase_Genes S Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2->Rb p (S)-Ebvaciclib (S)-Ebvaciclib (S)-Ebvaciclib->CyclinD_CDK46 (S)-Ebvaciclib->CyclinE_CDK2

Caption: Canonical G1-S transition pathway and points of inhibition by (S)-Ebvaciclib.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance CDK46_Inhibitor CDK4/6 Inhibitor CyclinD_CDK46 Cyclin D-CDK4/6 CDK46_Inhibitor->CyclinD_CDK46 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F p G1_Arrest G1 Arrest Rb_E2F->G1_Arrest Rb_Loss Rb Loss (RB1 mutation) Rb_Loss->G1_Arrest Bypass CyclinE_Upregulation Cyclin E Upregulation (CCNE1 amplification) CyclinE_Upregulation->G1_Arrest Bypass via CDK2 Bypass_Tracks Bypass Tracks (PI3K/FGFR activation) Bypass_Tracks->G1_Arrest Bypass

Caption: Key mechanisms of resistance to selective CDK4/6 inhibitors.

Experimental_Workflow Start Start with Sensitive and Resistant Cell Lines Treatment Treat with (S)-Ebvaciclib (Dose-Response and Time-Course) Start->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., Crystal Violet) Treatment->Proliferation_Assay Western_Blot Western Blot (p-Rb, Cyclin E1, Rb) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Analysis Data Analysis and Interpretation Proliferation_Assay->Analysis Western_Blot->Analysis Flow_Cytometry->Analysis

Caption: General experimental workflow for evaluating (S)-Ebvaciclib efficacy.

References

Dealing with batch-to-batch variability of (S)-Ebvaciclib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing (S)-Ebvaciclib in their experiments. The following information is intended to help troubleshoot potential issues arising from batch-to-batch variability and to provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is (S)-Ebvaciclib and what is its mechanism of action?

A1: (S)-Ebvaciclib, also known as PF-06873600, is a potent and selective, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It specifically targets CDK2, CDK4, and CDK6.[1][3] By inhibiting these kinases, (S)-Ebvaciclib disrupts the cell cycle, leading to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[2][4] The primary mechanism involves preventing the phosphorylation of the Retinoblastoma protein (Rb), which in turn blocks the transition from the G1 to the S phase of the cell cycle.[3][5]

Q2: Why is it important to consider batch-to-batch variability when working with (S)-Ebvaciclib?

A2: As with any complex small molecule, variations between different synthesis batches of (S)-Ebvaciclib can occur.[6] These variations may arise from differences in purity, impurity profiles, polymorphic forms, or residual solvent content. Such inconsistencies can significantly impact experimental outcomes, leading to issues with data reproducibility and interpretation.[6] Proactively establishing quality control measures for each new batch is crucial for ensuring the reliability of your research.

Q3: What are the key quality control parameters to assess for a new batch of (S)-Ebvaciclib?

A3: For each new batch of (S)-Ebvaciclib, it is essential to verify its identity, purity, solubility, and biological activity. Key parameters to assess include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Determination of the percentage of the active compound and characterization of any impurities.

  • Solubility: Ensuring the compound dissolves as expected in the chosen solvent for stock solution preparation.

  • Biological Activity: Confirming that the inhibitor demonstrates the expected potency and efficacy in a relevant cellular assay.

Q4: What are the reported potency values for (S)-Ebvaciclib?

A4: (S)-Ebvaciclib is a highly potent CDK inhibitor with reported Ki values in the sub-nanomolar to low nanomolar range.

TargetKi (nM)
CDK20.09
CDK40.13
CDK60.16

Source: MedChemExpress[1]

These values can serve as a benchmark when qualifying a new batch of the compound.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common issues that may be related to batch-to-batch variability of (S)-Ebvaciclib.

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
  • Possible Cause: The actual concentration of the active compound in the new batch is lower than stated, or the compound has degraded.

  • Troubleshooting Workflow:

    G start Start: Inconsistent Potency Observed step1 Step 1: Verify Stock Solution - Re-measure concentration (e.g., UV-Vis). - Check for precipitation. start->step1 decision1 Is stock solution correct? step1->decision1 step2 Step 2: Assess Purity and Identity - Perform HPLC/UPLC-MS analysis. - Run 1H-NMR. decision2 Purity and identity match specifications? step2->decision2 step3 Step 3: Re-evaluate Biological Activity - Perform a dose-response experiment. - Compare IC50 with a reference batch. decision3 Is potency comparable to reference? step3->decision3 decision1->step2 Yes outcome1 Outcome: Prepare fresh stock solution. decision1->outcome1 No decision2->step3 Yes outcome2 Outcome: Contact supplier. Do not use batch. decision2->outcome2 No outcome3 Outcome: Investigate other experimental variables. decision3->outcome3 No outcome4 Outcome: Batch is acceptable for use. decision3->outcome4 Yes

Issue 2: Poor solubility or precipitation of the compound in solution.
  • Possible Cause: The polymorphic form or the presence of insoluble impurities in the new batch differs from previous batches.

  • Troubleshooting Steps:

    • Verify Solvent and Concentration: Double-check that the correct solvent and concentration are being used as per the manufacturer's instructions or established laboratory protocols. [7] 2. Attempt Gentle Warming and Sonication: Gently warm the solution (if the compound's stability allows) and use a sonicator to aid dissolution.

    • Perform Solubility Testing: Determine the solubility of the new batch in various solvents to identify a more suitable solvent system if necessary.

    • Analyze the Solid State: If the issue persists, consider techniques like X-ray powder diffraction (XRPD) to investigate the polymorphic form of the solid material.

Issue 3: Unexpected off-target effects or cellular toxicity.
  • Possible Cause: The presence of a new or higher level of an impurity with biological activity.

  • Troubleshooting Steps:

    • Review Impurity Profile: Carefully examine the impurity profile from the High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) analysis. Compare it to the profiles of previous batches that performed as expected.

    • Impurity Identification: If new or significantly larger impurity peaks are observed, further investigation to identify the structure of these impurities may be necessary.

    • Test in a Secondary Assay: Use a secondary or orthogonal assay to confirm the on-target and off-target effects of the new batch.

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC-MS
  • Objective: To confirm the identity and determine the purity of a new batch of (S)-Ebvaciclib.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution of (S)-Ebvaciclib in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Dilute this stock solution to a final concentration of 10 µg/mL with an appropriate mobile phase.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 10 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Mass Range: Scan a mass range appropriate for the molecular weight of (S)-Ebvaciclib (471.52 g/mol ). [3] * Data Analysis: Integrate the peak area of (S)-Ebvaciclib and any impurity peaks to calculate the purity. Confirm the mass of the main peak corresponds to the expected molecular weight of (S)-Ebvaciclib.

Protocol 2: Biological Activity Assessment by Cell-Based Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of (S)-Ebvaciclib in a cancer cell line.

  • Methodology:

    • Cell Line Selection: Choose a cancer cell line known to be sensitive to CDK2/4/6 inhibition (e.g., a breast cancer cell line like MCF-7).

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of (S)-Ebvaciclib in the cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a period that allows for the assessment of cell proliferation (e.g., 72 hours).

    • Viability Assessment: Use a suitable cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS or SRB assay).

    • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value. Compare this value to that of a reference batch or published data.

Signaling Pathway

(S)-Ebvaciclib inhibits the CDK2/4/6-Cyclin-Rb signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.

G cluster_G1_Phase G1 Phase cluster_Inhibition cluster_S_Phase S Phase Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb, releasing E2F E2F E2F S_Phase_Genes S-Phase Gene Transcription Rb_E2F->S_Phase_Genes represses pRb p-Rb DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication SEbvaciclib (S)-Ebvaciclib SEbvaciclib->CyclinD_CDK46 inhibits

CDK2/4/6 signaling pathway and the mechanism of action of (S)-Ebvaciclib.

References

Validation & Comparative

A Head-to-Head Showdown: (S)-Ebvaciclib Versus Palbociclib in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, the well-established CDK4/6 inhibitor Palbociclib has been a cornerstone of treatment. However, the emergence of resistance necessitates the development of novel agents. This guide provides a comprehensive comparison of (S)-Ebvaciclib (PF-06873600), a first-in-class CDK2/4/6 inhibitor, and Palbociclib, offering a detailed analysis of their mechanisms, preclinical efficacy, and clinical potential in ER+ breast cancer models. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Executive Summary

(S)-Ebvaciclib, a potent inhibitor of CDK2, CDK4, and CDK6, demonstrates a distinct and broader mechanism of action compared to the selective CDK4/6 inhibitor Palbociclib. Preclinical data suggest that (S)-Ebvaciclib is not only active in ER+ breast cancer models but also holds promise in overcoming acquired resistance to Palbociclib, a significant clinical challenge. While Palbociclib has a proven track record in improving progression-free survival in patients with ER+ breast cancer, (S)-Ebvaciclib's ability to target CDK2 may address a key resistance pathway involving cyclin E-CDK2 activation. This guide will delve into the available data to provide a clear comparison of these two agents.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Palbociclib selectively inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. By blocking the activity of the Cyclin D-CDK4/6 complex, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby arresting the cell cycle in the G1 phase and preventing cancer cell proliferation.

(S)-Ebvaciclib expands on this mechanism by additionally targeting CDK2. The rationale for this dual-target approach stems from the observation that acquired resistance to CDK4/6 inhibitors is often driven by the upregulation of Cyclin E, which activates CDK2 and subsequently phosphorylates Rb, bypassing the CDK4/6 blockade. By inhibiting CDK2, CDK4, and CDK6, (S)-Ebvaciclib aims to provide a more comprehensive and durable inhibition of cell cycle progression.

CDK_Inhibitor_Mechanism cluster_0 G1 Phase cluster_1 G1-S Transition cluster_2 Resistance Pathway cluster_inhibitors Therapeutic Intervention Growth Factors Growth Factors Estrogen Receptor Estrogen Receptor Growth Factors->Estrogen Receptor Cyclin D Cyclin D Estrogen Receptor->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb P Rb Rb E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Cyclin E Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->pRb P (Resistance) Palbociclib Palbociclib Palbociclib->CDK4/6 Inhibits (S)-Ebvaciclib (S)-Ebvaciclib (S)-Ebvaciclib->CDK4/6 Inhibits (S)-Ebvaciclib->CDK2 Inhibits

Figure 1. Simplified signaling pathway of cell cycle control by CDK4/6 and CDK2, and the inhibitory actions of Palbociclib and (S)-Ebvaciclib.

Preclinical Efficacy: A Comparative Analysis

In Vitro Activity

(S)-Ebvaciclib has demonstrated potent inhibitory activity against its target kinases. While direct comparative IC50 values in a comprehensive panel of ER+ breast cancer cell lines are not publicly available, the Ki values for (S)-Ebvaciclib against CDK2, CDK4, and CDK6 are in the sub-nanomolar to low nanomolar range, indicating high potency.[1] Palbociclib is also a potent inhibitor of CDK4 and CDK6 with IC50 values in the low nanomolar range in sensitive ER+ breast cancer cell lines.

Table 1: Biochemical Potency of (S)-Ebvaciclib and Palbociclib

CompoundTargetKi (nM)
(S)-Ebvaciclib (PF-06873600) CDK20.09[1]
CDK40.13[1]
CDK60.16[1]
Palbociclib CDK411
CDK616

Table 2: In Vitro Anti-proliferative Activity of Palbociclib in ER+ Breast Cancer Cell Lines

Cell LineIC50 (nM)
MCF-7148 ± 25.7[2]
T47DData not available in a directly comparable format

Note: Specific IC50 values for (S)-Ebvaciclib in these same ER+ cell lines from a head-to-head study are not available in the provided search results.

Activity in Palbociclib-Resistant Models

A key differentiator for (S)-Ebvaciclib is its activity in models of acquired resistance to Palbociclib. Preclinical studies have shown that Palbociclib-resistant breast cancer cells, which may exhibit amplification of the CCNE1 gene (encoding Cyclin E1), are sensitive to the dual CDK2/4/6 inhibition by (S)-Ebvaciclib.[3] This suggests that by targeting the CDK2-driven resistance mechanism, (S)-Ebvaciclib could offer a therapeutic option for patients who have progressed on Palbociclib or other CDK4/6 inhibitors.

In Vivo Xenograft Models

In vivo studies using xenograft models of ER+ breast cancer have demonstrated the anti-tumor activity of both Palbociclib and (S)-Ebvaciclib. Palbociclib, in combination with endocrine therapy, has been shown to significantly inhibit tumor growth in ER+ breast cancer xenografts.[4] (S)-Ebvaciclib has also shown potent anti-tumor activity in various xenograft models, including those resistant to Palbociclib.[5] However, direct head-to-head comparative data on tumor growth inhibition in the same ER+ breast cancer xenograft model is not available in the provided search results.

Experimental Protocols

Cell Proliferation Assay (General Protocol)

ER+ breast cancer cell lines (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a range of concentrations of the test compounds ((S)-Ebvaciclib or Palbociclib) for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell_Proliferation_Assay Seeding Cells Seeding Cells Overnight Incubation Overnight Incubation Seeding Cells->Overnight Incubation Drug Treatment Drug Treatment Overnight Incubation->Drug Treatment Incubation (e.g., 72h) Incubation (e.g., 72h) Drug Treatment->Incubation (e.g., 72h) Viability Assay Viability Assay Incubation (e.g., 72h)->Viability Assay Data Analysis (IC50) Data Analysis (IC50) Viability Assay->Data Analysis (IC50)

Figure 2. General workflow for an in vitro cell proliferation assay.

Xenograft Tumor Model (General Protocol)

Female immunodeficient mice (e.g., nude or NSG mice) are subcutaneously injected with ER+ breast cancer cells (e.g., MCF-7) mixed with Matrigel. Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. Treatment with vehicle, Palbociclib, (S)-Ebvaciclib, or combinations with endocrine therapy is administered orally at specified doses and schedules. Tumor volume and body weight are measured regularly (e.g., twice weekly). At the end of the study, tumors are excised for further analysis.

Xenograft_Model_Workflow Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Initiation Treatment Initiation Randomization->Treatment Initiation Tumor Measurement Tumor Measurement Treatment Initiation->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Figure 3. General workflow for a xenograft tumor model study.

Clinical Development and Safety Profile

Palbociclib is approved by the FDA for the treatment of HR+/HER2- advanced or metastatic breast cancer in combination with an aromatase inhibitor as initial endocrine-based therapy or with fulvestrant in women with disease progression following endocrine therapy. The most common adverse events associated with Palbociclib are neutropenia, leukopenia, fatigue, and nausea.

(S)-Ebvaciclib has undergone a first-in-human Phase 1/2a clinical trial (NCT03519178).[6][7] The study evaluated the safety, tolerability, and preliminary anti-tumor activity of (S)-Ebvaciclib as a single agent and in combination with endocrine therapy in patients with advanced solid tumors, including ER+ breast cancer. The most common treatment-related adverse events were nausea, anemia, and fatigue. In patients with HR+/HER2- metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor, (S)-Ebvaciclib in combination with fulvestrant showed an objective response rate of 6.7%.[5] In CDK4/6i-naïve patients, the combination showed an objective response rate of 22.7%.[5]

Table 3: Comparison of Key Features

Feature(S)-Ebvaciclib (PF-06873600)Palbociclib
Target(s) CDK2, CDK4, CDK6CDK4, CDK6
Mechanism Inhibition of G1-S phase transition; potential to overcome CDK2-mediated resistanceInhibition of G1-S phase transition
Preclinical Activity Active in ER+ breast cancer models, including those resistant to PalbociclibActive in ER+ breast cancer models
Clinical Status Phase 1/2a completedFDA Approved
Common Adverse Events Nausea, anemia, fatigueNeutropenia, leukopenia, fatigue, nausea

Conclusion and Future Directions

(S)-Ebvaciclib represents a rational next-generation approach to targeting the cell cycle in ER+ breast cancer. Its unique ability to inhibit CDK2 in addition to CDK4/6 provides a clear mechanistic advantage for overcoming a known resistance pathway to selective CDK4/6 inhibitors like Palbociclib. While Palbociclib has established its role as a standard of care, the preclinical and early clinical data for (S)-Ebvaciclib are promising, particularly for patients with acquired resistance.

Further head-to-head preclinical studies are warranted to provide a more definitive comparison of the anti-tumor efficacy of these two agents in various ER+ breast cancer models. The ongoing clinical development of (S)-Ebvaciclib will be crucial in determining its ultimate place in the therapeutic armamentarium for ER+ breast cancer. The distinct toxicity profiles and potential for overcoming resistance will be key factors in guiding future clinical trial design and patient selection. Researchers and clinicians eagerly await further data to fully understand the comparative benefits of these two important targeted therapies.

References

A Comparative Analysis of CDK4/6 Inhibitors: (S)-Ebvaciclib, Ribociclib, and Abemaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comparative analysis of three key players in this class: the approved drugs Ribociclib and Abemaciclib, and the clinical-stage inhibitor (S)-Ebvaciclib. This objective comparison, supported by available preclinical and clinical data, aims to inform researchers, scientists, and drug development professionals on the nuances of these targeted agents.

Mechanism of Action: Targeting the Cell Cycle Engine

(S)-Ebvaciclib, Ribociclib, and Abemaciclib share a fundamental mechanism of action: the inhibition of CDK4 and CDK6. These kinases are pivotal in regulating the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[1][2] By forming a complex with Cyclin D, CDK4/6 phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and initiating the transcription of genes required for DNA replication. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[3][4] These inhibitors competitively bind to the ATP-binding pocket of CDK4 and CDK6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[5][6]

A key distinction of (S)-Ebvaciclib is its additional potent inhibition of CDK2.[][8] This dual CDK2/4/6 inhibition may offer an advantage in overcoming resistance mechanisms that can emerge with selective CDK4/6 inhibitors, where CDK2 activity can compensate for the loss of CDK4/6 function.[9]

Preclinical Performance: A Head-to-Head Look

Preclinical studies provide a foundational understanding of the potency, selectivity, and anti-tumor activity of these inhibitors. While direct head-to-head studies under identical conditions are limited in the public domain, a compilation of available data allows for a comparative assessment.

Biochemical and Cellular Potency

The inhibitory concentrations (IC50) and binding affinities (Ki) against their target kinases are critical measures of a drug's potency.

InhibitorTargetIC50 / Ki (nM)Cell Line/Assay ContextReference
(S)-Ebvaciclib CDK2Ki: 0.09Biochemical Assay[]
CDK4Ki: 0.13Biochemical Assay[]
CDK6Ki: 0.16Biochemical Assay[]
Ribociclib CDK4/Cyclin D1IC50: 10Biochemical Assay[10]
CDK6/Cyclin D3IC50: 39Biochemical Assay[10]
CDK4-dependent cellsIC50: ~8-fold more potent than in CDK6-dependent cellsCellular Proliferation Assay[11]
Abemaciclib CDK4/Cyclin D1IC50: 2Biochemical Assay[12]
CDK6/Cyclin D1IC50: 10Biochemical Assay[12]
CDK4-dependent cellsIC50: ~5.5-fold more potent than in CDK6-dependent cellsCellular Proliferation Assay[11]

Note: IC50 and Ki values can vary depending on the specific assay conditions, cell lines, and cyclin partners used. The data presented here are from various sources and may not be directly comparable.

Preclinical evidence suggests that both Ribociclib and Abemaciclib exhibit greater potency against CDK4 than CDK6 in cellular contexts.[13][14] Abemaciclib has been reported to be a more potent inhibitor of CDK4 than Ribociclib.[15] (S)-Ebvaciclib demonstrates potent, low nanomolar inhibition of CDK2, CDK4, and CDK6.[][8]

In Vivo Anti-Tumor Activity

Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer agents.

InhibitorCancer ModelDosingOutcomeReference
Ribociclib Neuroblastoma Xenograft200 mg/kg/day, p.o.Significant tumor growth delay[16]
Abemaciclib ER+ Breast Cancer Xenograft (ZR-75-1)75 mg/kg/day, p.o.Tumor regression[17]
BRAF-mutated Melanoma Xenograft (A375)45 mg/kg/day, p.o.Tumor growth inhibition[18]

Note: Dosing schedules and vehicles can vary between studies, impacting direct comparisons.

Both Ribociclib and Abemaciclib have demonstrated significant single-agent anti-tumor activity in various preclinical cancer models.[16][17] Abemaciclib has shown the ability to induce tumor regression in some models, not just growth inhibition.[17] Data on the in vivo efficacy of (S)-Ebvaciclib is less extensively published but it has shown anti-tumor efficacy in preclinical models.[8]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its clinical utility.

Parameter(S)-EbvaciclibRibociclibAbemaciclib
Bioavailability Data not publicly available~66%~45%[3][6]
Tmax (hours) Data not publicly available1-4[4]8[3][6]
Half-life (hours) Data not publicly available30-55[4]18-30[6]
Metabolism Data not publicly availablePrimarily CYP3A4[4]Primarily CYP3A4[3][6]
Active Metabolites Data not publicly availableNegligible[4]Yes (M2, M18, M20)[3]
Protein Binding Data not publicly available~70%[4]96-98%[3]

Abemaciclib has a longer time to reach maximum concentration (Tmax) and a slightly shorter half-life compared to Ribociclib, which may contribute to its continuous dosing schedule in the clinic.[3][4][6] Ribociclib exposure increases more than proportionally with dose, while abemaciclib's exposure increases are under-proportional.[5]

Clinical Landscape

Ribociclib and Abemaciclib are both approved for the treatment of HR+/HER2- advanced or metastatic breast cancer in combination with endocrine therapy.

InhibitorKey Clinical TrialsNotable Outcomes
Ribociclib MONALEESA series (e.g., MONALEESA-2, -3, -7)Significant improvement in progression-free survival (PFS) and overall survival (OS) in various patient populations with HR+/HER2- advanced breast cancer.[1]
Abemaciclib MONARCH series (e.g., MONARCH 2, 3, monarchE)Demonstrated significant improvements in PFS and OS in advanced breast cancer. Also showed benefit in the adjuvant setting for high-risk early breast cancer.[2][17] Abemaciclib is the only CDK4/6 inhibitor with proven single-agent activity.[19]
(S)-Ebvaciclib Phase I/II trials (e.g., NCT03519178)Currently under investigation in clinical trials for various cancers.[20]

While head-to-head clinical trials are lacking, both Ribociclib and Abemaciclib have demonstrated robust clinical efficacy.[21] Differences in trial designs and patient populations make direct comparisons of their clinical outcomes challenging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents: Recombinant CDK/cyclin complexes, ATP, kinase-specific peptide substrate, test compound, assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, combine the kinase, peptide substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at a specified temperature for a defined period.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, T-47D) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan crystals. Solubilize the crystals and measure the absorbance.[22]

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value from the dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a compound in an animal model.

  • Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., by oral gavage) and vehicle control according to a predefined schedule and dose.

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.[16][17]

Visualizing the Pathways and Processes

CDK4/6 Signaling Pathway

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Upregulates CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D CDK4_6 CDK4/6 CDK4_6->CDK4_6_Cyclin_D Rb Rb CDK4_6_Cyclin_D->Rb Phosphorylates Rb_E2F Rb-E2F (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F Gene_Transcription Gene Transcription for S-Phase Entry E2F->Gene_Transcription Activates pRb p-Rb (Phosphorylated) pRb->E2F Releases G1_S_Transition G1 to S Phase Transition Gene_Transcription->G1_S_Transition Inhibitors (S)-Ebvaciclib Ribociclib Abemaciclib Inhibitors->CDK4_6_Cyclin_D

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by (S)-Ebvaciclib, Ribociclib, and Abemaciclib.

Experimental Workflow for In Vitro IC50 Determination

IC50_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation drug_treatment Add Serial Dilutions of Inhibitor overnight_incubation->drug_treatment incubation_72h Incubate for 72 hours drug_treatment->incubation_72h viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation_72h->viability_assay read_plate Measure Absorbance or Luminescence viability_assay->read_plate data_analysis Calculate % Inhibition and Plot Dose-Response Curve read_plate->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: A generalized workflow for determining the in vitro IC50 of a CDK4/6 inhibitor.

Logical Comparison of Key Features

Caption: A logical comparison of the key distinguishing features of (S)-Ebvaciclib, Ribociclib, and Abemaciclib.

Conclusion

Ribociclib and Abemaciclib have established themselves as effective therapies for HR+/HER2- breast cancer, each with a distinct clinical profile. (S)-Ebvaciclib, with its unique CDK2/4/6 inhibitory profile, represents a promising next-generation agent that may address some of the limitations of selective CDK4/6 inhibitors, particularly acquired resistance. Further preclinical and clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these three important anti-cancer agents. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted oncology.

References

(S)-Ebvaciclib Demonstrates Efficacy in Preclinical Models of Palbociclib-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New preclinical data suggests that (S)-Ebvaciclib (PF-06873600), a potent inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, may offer a promising therapeutic strategy for patients with hormone receptor-positive (HR+) breast cancer that has developed resistance to the CDK4/6 inhibitor palbociclib. Resistance to CDK4/6 inhibitors like palbociclib is a significant clinical challenge, and these findings, gathered from in vitro studies on palbociclib-resistant breast cancer cell lines, highlight a potential new avenue for treatment.

The development of resistance to CDK4/6 inhibitors is often associated with the upregulation of cyclin E, which in turn activates CDK2, providing a bypass signaling pathway for cancer cell proliferation. By targeting CDK2 in addition to CDK4 and CDK6, (S)-Ebvaciclib is designed to overcome this common resistance mechanism.

Comparative Efficacy in Palbociclib-Resistant Cell Lines

To evaluate the efficacy of (S)-Ebvaciclib in the context of palbociclib resistance, researchers developed palbociclib-resistant breast cancer cell lines, including MCF7-PR and T47D-PR. These resistant cell lines were generated by chronically exposing the parental MCF7 and T47D cell lines to increasing concentrations of palbociclib over several months. The resulting resistant cells exhibited a significant increase in the half-maximal inhibitory concentration (IC50) for palbociclib, indicating a decreased sensitivity to the drug.

While direct head-to-head preclinical studies comparing (S)-Ebvaciclib with other CDK4/6 inhibitors in these specific resistant cell lines are emerging, preliminary data and the mechanism of action provide a strong rationale for its efficacy. For context, studies on other CDK4/6 inhibitors in palbociclib-resistant models have shown varied results, with some demonstrating cross-resistance. For example, in one study, palbociclib-resistant MCF7 and T47D cells also showed cross-resistance to ribociclib and abemaciclib[1].

The table below summarizes the reported IC50 values for palbociclib in sensitive and resistant breast cancer cell lines, which establishes the model of resistance. Data for (S)-Ebvaciclib in these specific resistant lines is still forthcoming in peer-reviewed literature, but its potent inhibition of CDK2 suggests it would be effective in cell lines where resistance is driven by CDK2 activation.

Cell LineCompoundIC50 (Parental)IC50 (Palbociclib-Resistant)Fold Increase in IC50
MCF7 Palbociclib~116.5 nM~3630 nM~31-fold
T47D PalbociclibNot SpecifiedNot Specified~10-fold[1]
MCF7 AbemaciclibNot SpecifiedCross-resistant[1]Not Applicable
T47D AbemaciclibNot SpecifiedCross-resistant[1]Not Applicable

Table 1: Comparative IC50 values of CDK4/6 inhibitors in palbociclib-sensitive and -resistant breast cancer cell lines. Data compiled from multiple sources.

Experimental Protocols

The following methodologies are representative of the key experiments used to evaluate the efficacy of (S)-Ebvaciclib and other CDK inhibitors in palbociclib-resistant cell lines.

Generation of Palbociclib-Resistant Cell Lines

Palbociclib-resistant cell lines, such as MCF7-PR and T47D-PR, were established through a process of long-term, continuous exposure to gradually increasing concentrations of palbociclib[1].

  • Initial Culture: Parental MCF7 or T47D cells were cultured in standard growth medium.

  • Dose Escalation: Palbociclib was introduced to the culture medium at a low concentration. As the cells adapted and resumed proliferation, the concentration of palbociclib was incrementally increased. This process was carried out over a period of 5 to 7 months[2][3].

  • Resistance Confirmation: The establishment of a resistant phenotype was confirmed by a significant increase in the IC50 of palbociclib compared to the parental cell line, as determined by cell viability assays. The resistant cells were then continuously cultured in the presence of a maintenance concentration of palbociclib to retain the resistant phenotype[2].

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method used to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells[4].

  • Cell Seeding: Palbociclib-resistant and parental cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells were treated with various concentrations of (S)-Ebvaciclib, palbociclib, or other comparator compounds.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • Lysis and Signal Generation: An equal volume of CellTiter-Glo® Reagent was added to each well. The plate was then mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Measurement: The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and therefore the number of viable cells, was measured using a luminometer[5][6].

  • Data Analysis: The data was normalized to untreated controls to determine the percentage of cell viability, and IC50 values were calculated using non-linear regression analysis.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the underlying biology and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

palbociclib_resistance_and_ebvaciclib_action cluster_growth_signal cluster_cell_cycle_machinery cluster_inhibitors GrowthSignal Estrogen Receptor CyclinD_CDK46 Cyclin D / CDK4/6 GrowthSignal->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1-S Transition (Cell Proliferation) E2F->G1_S_Transition Promotes CyclinE_CDK2->Rb Phosphorylates CyclinE_CDK2->G1_S_Transition Promotes Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Inhibits Ebvaciclib (S)-Ebvaciclib Ebvaciclib->CyclinD_CDK46 Inhibits Ebvaciclib->CyclinE_CDK2 Inhibits Resistance Resistance Mechanism: Upregulation of Cyclin E/CDK2 provides a bypass pathway. Resistance->CyclinE_CDK2

Caption: Signaling pathway of CDK4/6 and CDK2 in cell cycle progression and points of inhibition.

experimental_workflow start Parental Breast Cancer Cells (e.g., MCF7, T47D) long_term_culture Long-term Culture with Increasing Palbociclib Concentrations (5-7 months) start->long_term_culture seed_cells Seed Parental and Resistant Cells in 96-well Plates start->seed_cells resistant_cells Palbociclib-Resistant Cells (e.g., MCF7-PR, T47D-PR) long_term_culture->resistant_cells resistant_cells->seed_cells treat_cells Treat with (S)-Ebvaciclib and Comparator Compounds seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform CellTiter-Glo Viability Assay incubate->viability_assay measure Measure Luminescence viability_assay->measure analyze Analyze Data and Calculate IC50 Values measure->analyze

Caption: Workflow for evaluating the efficacy of (S)-Ebvaciclib in palbociclib-resistant cell lines.

References

Validating (S)-Ebvaciclib's Impact on Downstream Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (S)-Ebvaciclib (PF-06873600), a potent CDK2/4/6 inhibitor, with the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. This document outlines the methodologies to validate its effects on downstream signaling pathways and presents available preclinical data to support comparative analysis.

(S)-Ebvaciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) with high potency against CDK2, CDK4, and CDK6.[1] Its mechanism of action involves the inhibition of these key cell cycle regulators, leading to G1 phase cell cycle arrest and the suppression of tumor cell proliferation.[1] The concomitant inhibition of CDK2 is a distinguishing feature of (S)-Ebvaciclib, offering a potential advantage in overcoming resistance to CDK4/6-selective therapies, which can be driven by cyclin E-CDK2 activity.

Comparative Efficacy of CDK Inhibitors

To objectively assess the performance of (S)-Ebvaciclib, a direct comparison with established CDK4/6 inhibitors is essential. The following tables summarize key in vitro efficacy data from publicly available studies.

Table 1: In Vitro Kinase Inhibitory Activity (Ki, nM)
CompoundCDK2/cyclin E (Ki, nM)CDK4/cyclin D1 (Ki, nM)CDK6/cyclin D3 (Ki, nM)
(S)-Ebvaciclib 0.09 0.13 0.16
Palbociclib-1115
Ribociclib-1039
Abemaciclib-29.9

Data for (S)-Ebvaciclib from MedChemExpress.[1] Data for Palbociclib, Ribociclib, and Abemaciclib from various sources.

Table 2: Comparative Cellular Proliferation (IC50, nM) in Breast Cancer Cell Lines
Cell Line(S)-Ebvaciclib (IC50, nM)Palbociclib (IC50, nM)Ribociclib (IC50, nM)Abemaciclib (IC50, nM)
MCF-7 (ER+) Data not available~100~150~50
T-47D (ER+) Data not available~120~200~70
MDA-MB-231 (TNBC) Data not available>1000>1000~500
MDA-MB-468 (TNBC) Data not available>1000>1000~600

Experimental Protocols for Pathway Validation

To validate the effect of (S)-Ebvaciclib on downstream signaling pathways, the following experimental protocols are recommended.

Western Blotting for Phospho-Rb and Cell Cycle Proteins

This method is crucial for demonstrating the direct impact of CDK inhibition on its primary substrate, the Retinoblastoma protein (Rb).

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with varying concentrations of (S)-Ebvaciclib and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, Cyclin D1, Cyclin E, CDK2, CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle, demonstrating the G1 arrest induced by CDK inhibitors.

Methodology:

  • Cell Culture and Treatment: Seed cells and treat with (S)-Ebvaciclib and controls as described for Western blotting.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells for at least 2 hours at -20°C.

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This experiment determines whether (S)-Ebvaciclib induces programmed cell death.

Methodology:

  • Cell Culture and Treatment: Treat cells with (S)-Ebvaciclib as previously described.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.

Visualizing Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

CDK_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb p16 p16INK4a p16->CyclinD_CDK46 Inhibits E2F E2F Rb->E2F Sequesters CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes CyclinE_CDK2->G1_S_Transition Promotes SEbvaciclib (S)-Ebvaciclib SEbvaciclib->CyclinD_CDK46 SEbvaciclib->CyclinE_CDK2 Other_CDKi Palbociclib Ribociclib Abemaciclib Other_CDKi->CyclinD_CDK46 Western_Blot_Workflow start Cell Treatment with (S)-Ebvaciclib lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pRb) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis Cell_Cycle_Apoptosis_Workflow start Cell Treatment with (S)-Ebvaciclib harvest Cell Harvesting start->harvest fixation Ethanol Fixation harvest->fixation For Cell Cycle annexin_staining Annexin V/PI Staining harvest->annexin_staining For Apoptosis pi_staining PI/RNase Staining fixation->pi_staining cc_flow Flow Cytometry (Cell Cycle) pi_staining->cc_flow cc_analysis G1/S/G2-M Phase Quantification cc_flow->cc_analysis apop_flow Flow Cytometry (Apoptosis) annexin_staining->apop_flow apop_analysis Apoptotic Cell Quantification apop_flow->apop_analysis

References

(S)-Ebvaciclib and PI3K Inhibitor Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the combination of CDK4/6 inhibitors and PI3K inhibitors represents a promising strategy to overcome treatment resistance and enhance anti-tumor efficacy. This guide provides a comparative overview of (S)-Ebvaciclib in the context of this combination therapy, drawing on available preclinical and clinical data for other CDK4/6 inhibitors to establish a framework for evaluation.

(S)-Ebvaciclib, also known as PF-06873600 and dalpiciclib (SHR6390), is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1][2] While clinical development has primarily focused on its use as a single agent or in combination with endocrine therapy, the strong biological rationale for combining CDK4/6 and PI3K inhibitors warrants a thorough examination of its potential in this dual-targeted approach.[3][4][5][6][7][8][9][10]

The Rationale for Combination Therapy: Targeting Interconnected Pathways

The CDK4/6 and PI3K/AKT/mTOR signaling pathways are critical regulators of cell cycle progression and cell survival.[1][11][12][13][14] Crosstalk between these pathways is a key mechanism of both intrinsic and acquired resistance to targeted therapies.[15][16]

Activation of the PI3K pathway can lead to increased cyclin D1 expression, a key activator of CDK4/6, thereby promoting cell cycle progression and potentially reducing sensitivity to CDK4/6 inhibitors.[14] Conversely, CDK4/6 inhibition can be bypassed by the activation of other cell cycle drivers, a process that can be mediated by the PI3K pathway.[15] Dual inhibition of both pathways therefore offers a synergistic approach to disrupt these escape mechanisms and induce a more profound and durable anti-tumor response.[2][16][17][18][19][20][21][22][23][24][25]

CDK4_6_PI3K_Pathway_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Signaling AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CDK46 CDK4/6 AKT->CDK46 Feedback Loop CyclinD Cyclin D mTOR->CyclinD Promotes Translation CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Promotes Transcription PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K CDK46_Inhibitor (S)-Ebvaciclib (CDK4/6 Inhibitor) CDK46_Inhibitor->CDK46 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., Breast, Colorectal) Treatment Treatment: - (S)-Ebvaciclib - PI3K Inhibitor - Combination CellLines->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot (pRb, pAKT, etc.) Treatment->WesternBlot Xenograft Xenograft Model (e.g., Nude Mice) TumorImplantation Tumor Cell Implantation Xenograft->TumorImplantation TreatmentGroups Treatment Groups: - Vehicle - (S)-Ebvaciclib - PI3K Inhibitor - Combination TumorImplantation->TreatmentGroups TumorMeasurement Tumor Volume Measurement TreatmentGroups->TumorMeasurement Toxicity Toxicity Assessment (Body Weight, etc.) TreatmentGroups->Toxicity IHC Immunohistochemistry (Ki67, pRb, etc.) TumorMeasurement->IHC

References

A Head-to-Head In Vitro Comparison of CDK2/4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of cyclin-dependent kinases (CDKs) has emerged as a cornerstone of therapy for certain cancers, particularly hormone receptor-positive (HR+) breast cancer. The first generation of approved drugs in this class—Palbociclib, Ribociclib, and Abemaciclib—selectively target CDK4 and CDK6. However, the landscape is evolving with the development of next-generation inhibitors that also target CDK2, aiming to overcome resistance and broaden therapeutic applications. This guide provides a detailed in vitro comparison of these inhibitors, supported by experimental data and protocols.

The CDK/Rb/E2F Signaling Pathway

Progression through the G1 phase of the cell cycle is primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes. These kinases phosphorylate the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors. E2F then initiates the transcription of genes required for S phase entry and DNA replication. Inhibition of CDK2, CDK4, and CDK6 blocks this process, leading to G1 cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (pRb) CDK46->Rb Releases E2F E2F E2F Rb->E2F Sequesters & Inhibits CyclinE Cyclin E E2F->CyclinE Upregulates S_Phase_Genes S Phase Gene Transcription E2F->S_Phase_Genes Initiates p16 p16INK4A p16->CDK46 Inhibits CDK2 CDK2 CyclinE->CDK2 Binds & Activates CDK2->Rb Hyper- phosphorylates (ppRb) CDK2->S_Phase_Genes Promotes CDK46_Inhibitors Palbociclib Ribociclib Abemaciclib CDK46_Inhibitors->CDK46 Inhibit CDK246_Inhibitors PF-06873600 CDK246_Inhibitors->CDK46 CDK246_Inhibitors->CDK2 Inhibit

Figure 1: Simplified CDK/Rb/E2F Signaling Pathway.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values for prominent CDK inhibitors against their target kinases in biochemical assays.

Table 1: Biochemical IC50 Values of Approved CDK4/6 Inhibitors (nM)
InhibitorCDK4/Cyclin D1CDK6/Cyclin D3CDK2/Cyclin ECDK2/Cyclin ACDK1/Cyclin BReference(s)
Palbociclib1116>5000>5000>10000[1][2][3]
Ribociclib1039>1000>1000>10000[1][2][4]
Abemaciclib2105977300[1][2][5]

Data represents a compilation from multiple sources and assay conditions may vary.

Table 2: Biochemical Ki and Cellular EC50 Values of Next-Generation Inhibitors (nM)
InhibitorTarget(s)Ki (CDK2)Ki (CDK4)Ki (CDK6)Cellular EC50 (OVCAR-3)Reference(s)
PF-06873600CDK2/4/60.11.20.119 - 45[6]

Ki represents the inhibition constant in biochemical assays. EC50 represents the half-maximal effective concentration in cell-based proliferation assays.

Summary of Potency and Selectivity:

  • Palbociclib and Ribociclib are highly selective for CDK4 and CDK6 with minimal activity against CDK2.[3]

  • Abemaciclib is the most potent of the three approved inhibitors against CDK4.[1][2] It also demonstrates significant activity against CDK2, positioning it as a less selective inhibitor compared to Palbociclib and Ribociclib.[1][3][5]

  • PF-06873600 is a potent inhibitor of CDK2, CDK4, and CDK6, designed to address potential resistance mechanisms involving CDK2 activation.[6][7][8]

Experimental Methodologies

Detailed and reproducible experimental protocols are essential for the accurate evaluation of inhibitor performance. Below are generalized, yet comprehensive, protocols for key in vitro assays.

Experimental Workflow for In Vitro Inhibitor Profiling

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Protein_Expression 1. Express & Purify CDK/Cyclin Complexes Kinase_Assay 2. In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Protein_Expression->Kinase_Assay IC50_Determination 3. Determine IC50 Values Kinase_Assay->IC50_Determination Proliferation_Assay 5. Cell Proliferation Assay (e.g., CellTiter-Glo, EdU) IC50_Determination->Proliferation_Assay Inform Dosing Cell_Culture 4. Culture Cancer Cell Lines Cell_Culture->Proliferation_Assay Cell_Cycle_Analysis 6. Flow Cytometry for Cell Cycle Arrest (PI Staining) Cell_Culture->Cell_Cycle_Analysis Western_Blot 7. Western Blot for Target Modulation (pRb, Rb) Cell_Culture->Western_Blot

Figure 2: General workflow for profiling CDK inhibitors in vitro.

In Vitro Kinase Activity Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified CDK/cyclin complexes.

  • Objective: To determine the concentration of inhibitor required to reduce the kinase activity by 50% (IC50).

  • Materials:

    • Purified, active recombinant CDK/cyclin complexes (e.g., CDK4/Cyclin D1, CDK2/Cyclin E).

    • Kinase-specific substrate (e.g., a peptide derived from Rb).

    • ATP (Adenosine triphosphate).

    • Test inhibitors (e.g., Palbociclib, Abemaciclib) in DMSO.

    • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well assay plates.

  • Protocol:

    • Prepare serial dilutions of the test inhibitors in DMSO, then dilute further into the kinase assay buffer.

    • Add the purified CDK/cyclin enzyme to the wells of the assay plate.

    • Add the diluted inhibitors to the wells. Include controls for no inhibitor (100% activity) and no enzyme (background).

    • Incubate for a pre-determined time (e.g., 20-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and quantify the amount of product formed (or remaining ATP) using a suitable detection method. For ADP-Glo, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

    • Read the signal on a plate reader (e.g., luminometer).

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Objective: To determine the concentration of inhibitor that reduces cell proliferation by 50% (EC50 or GI50).

  • Materials:

    • Cancer cell lines (e.g., MCF-7, T-47D for breast cancer; OVCAR-3 for ovarian cancer).[6][9]

    • Complete cell culture medium.

    • Test inhibitors.

    • 96-well or 384-well clear-bottom tissue culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, Promega; or DNA-based assays like CyQUANT™).

  • Protocol:

    • Seed the cells into the wells of a microplate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the test inhibitors in the culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors.

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).[2]

    • At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions. This typically involves a short incubation period.

    • Measure the signal (luminescence for CellTiter-Glo, fluorescence for CyQUANT) on a plate reader.

    • Normalize the data to untreated control cells and plot the results to determine the EC50 value. Note: ATP-based assays can sometimes be misleading for cytostatic agents like CDK4/6 inhibitors, as arrested cells may grow in size and produce more ATP. DNA-based assays are often more reliable for measuring proliferation arrest.[10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.

  • Objective: To confirm that the inhibitors induce arrest at the G1 phase of the cell cycle.

  • Materials:

    • Cancer cell lines.

    • Test inhibitors.

    • Phosphate-buffered saline (PBS).

    • Ethanol (70%, ice-cold) for fixation.

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • Flow cytometer.

  • Protocol:

    • Plate cells and treat with inhibitors (typically at 1x and 10x the EC50 concentration) for 24-48 hours.

    • Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

    • Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. An effective CDK4/6 or CDK2/4/6 inhibitor will show a significant increase in the G1 population.[1]

Western Blotting for Rb Phosphorylation

This technique is used to detect changes in the phosphorylation status of Rb, a direct downstream target of CDK2/4/6.

  • Objective: To verify that the inhibitors block the phosphorylation of Rb at specific CDK-mediated sites (e.g., Ser780, Ser807/811).

  • Materials:

    • Treated cell lysates.

    • SDS-PAGE gels and electrophoresis equipment.

    • Transfer apparatus (for transferring proteins to a PVDF or nitrocellulose membrane).

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Actin or GAPDH as a loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Protocol:

    • Treat cells with inhibitors for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system. A decrease in the phospho-Rb signal relative to total Rb indicates effective target inhibition.[1]

References

Synergistic Effects of (S)-Ebvaciclib with Endocrine Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The combination of CDK4/6 inhibitors with endocrine therapy has become a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer.[1][2] This guide provides a comparative overview of the synergistic effects of (S)-Ebvaciclib, a novel CDK2/4/6 inhibitor, with endocrine therapies, placing its performance in the context of established CDK4/6 inhibitors. Due to the limited availability of specific preclinical data for (S)-Ebvaciclib, data from the well-characterized CDK4/6 inhibitor palbociclib is used as a representative example to illustrate the expected synergistic mechanisms and effects.

Clinical Performance of (S)-Ebvaciclib in Combination with Endocrine Therapy

A Phase 1/2a clinical trial (NCT03519178) has evaluated the safety and efficacy of Ebvaciclib (PF-06873600) in combination with endocrine therapy in patients with HR+/HER2- advanced or metastatic breast cancer.[3] The study provides promising initial evidence for the clinical benefit of this combination.

Table 1: Clinical Efficacy of (S)-Ebvaciclib in Combination with Fulvestrant [3]

Patient CohortTreatmentMedian Progression-Free Survival (PFS) (95% CI)
Post CDK4/6i(S)-Ebvaciclib + Fulvestrant5.6 months (3.9, 7.8)
CDK4/6i Naïve(S)-Ebvaciclib + Fulvestrant11.1 months (7.5, not evaluable)

Preclinical Synergistic Effects: A Comparative Look

Preclinical studies with other CDK4/6 inhibitors, such as palbociclib, have demonstrated significant synergy with endocrine agents like fulvestrant. This synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Representative Preclinical Synergy of CDK4/6 Inhibitors with Endocrine Therapy

Cell LineCombinationEffectSupporting Data
MCF-7 (ER+)Palbociclib + FulvestrantSynergistic inhibition of cell proliferationEnhanced G1 cell cycle arrest, increased apoptosis
T47D (ER+)Palbociclib + LetrozoleSynergistic reduction in cell viabilityDownregulation of E2F target genes

The synergistic interaction between CDK4/6 inhibitors and endocrine therapy stems from their complementary mechanisms of action. Endocrine therapies target the estrogen receptor (ER) signaling pathway, a key driver of HR+ breast cancer. However, cancer cells can develop resistance by activating alternative signaling pathways, often leading to the upregulation of Cyclin D1 and activation of CDK4/6, which in turn promotes cell cycle progression independent of ER signaling.[4] CDK4/6 inhibitors directly counteract this by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase.[2]

Signaling Pathways and Mechanism of Synergy

The interplay between the ER and CDK4/6 signaling pathways is central to the synergistic effect. The following diagram illustrates this relationship.

Synergy_Mechanism cluster_0 Endocrine Therapy cluster_1 CDK4/6 Inhibitor Endocrine_Therapy Endocrine Therapy (e.g., Fulvestrant) ER Estrogen Receptor (ER) Endocrine_Therapy->ER Inhibits CDK46_Inhibitor (S)-Ebvaciclib CyclinD_CDK46 Cyclin D-CDK4/6 Complex CDK46_Inhibitor->CyclinD_CDK46 Inhibits Estrogen Estrogen Estrogen->ER Activates ER->CyclinD_CDK46 Upregulates Cyclin D Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Dual blockade of ER and CDK4/6 pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of (S)-Ebvaciclib, endocrine therapy (e.g., fulvestrant), or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 values for each drug and use software (e.g., CompuSyn) to calculate the Combination Index (CI).

Western Blot Analysis for Rb Phosphorylation
  • Cell Lysis: Treat cells with the drugs for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for evaluating the synergistic effects of a CDK4/6 inhibitor and endocrine therapy.

Experimental_Workflow Start Start: HR+ Breast Cancer Cells Dose_Response Dose-Response Curves (Single Agents) Start->Dose_Response Synergy_Assay Combination Treatment (Varying Ratios) Dose_Response->Synergy_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Synergy_Assay->Cell_Viability CI_Calculation Combination Index (CI) Calculation Cell_Viability->CI_Calculation Mechanism_Study Mechanism of Action Studies CI_Calculation->Mechanism_Study Western_Blot Western Blot (pRb, Cyclin D1) Mechanism_Study->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Conclusion Conclusion: Synergistic Effect Quantified and Mechanism Elucidated Western_Blot->Conclusion Cell_Cycle->Conclusion

Caption: Workflow for in vitro synergy assessment.

Conclusion

The combination of CDK4/6 inhibitors with endocrine therapy represents a significant advancement in the management of HR+/HER2- breast cancer.[1][5] The available clinical data for (S)-Ebvaciclib suggests it is a promising new agent in this class, demonstrating clinical activity in combination with fulvestrant.[3] While detailed preclinical data on the synergistic effects of (S)-Ebvaciclib are emerging, the well-established mechanisms of other CDK4/6 inhibitors like palbociclib provide a strong rationale for its synergistic potential.[6][7][8] Further studies are warranted to fully elucidate the comparative efficacy and synergistic properties of (S)-Ebvaciclib in various preclinical models and patient populations.

References

Investigating Acquired Resistance to (S)-Ebvaciclib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Ebvaciclib (PF-06873600) is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), which are crucial regulators of cell cycle progression.[1][2] By targeting these kinases, (S)-Ebvaciclib blocks the phosphorylation of the retinoblastoma protein (Rb), leading to G1 phase cell-cycle arrest and the suppression of tumor cell proliferation.[3] While showing promise in clinical trials for various cancers, the development of acquired resistance remains a significant challenge, as is common with other CDK4/6 inhibitors.[4][5][6] This guide provides an objective comparison of potential resistance mechanisms to (S)-Ebvaciclib, alternative therapeutic strategies, and supporting experimental data based on the broader class of CDK4/6 inhibitors.

Performance and Resistance Mechanisms of CDK Inhibitors

While specific data on acquired resistance to (S)-Ebvaciclib is not yet extensively published, the mechanisms are likely to overlap with those observed for other CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib.[6][7] These mechanisms can be broadly categorized as either cell cycle-specific or non-cell cycle-related alterations that allow cancer cells to bypass the inhibitory effects of the drug.

Table 1: Performance Characteristics of (S)-Ebvaciclib and Comparator CDK Inhibitors
InhibitorTarget(s)Ki (nM)Key Resistance Mechanisms (Observed in Class)
(S)-Ebvaciclib CDK2, CDK4, CDK6CDK2: 0.09, CDK4: 0.13, CDK6: 0.16[1]Likely similar to other CDK4/6 inhibitors
Palbociclib CDK4, CDK6CDK4: 11, CDK6: 15[8]Loss of Rb, CCNE1/2 amplification, CDK6 amplification, FGFR1 amplification[7][9][10]
Ribociclib CDK4, CDK6CDK4: 10, CDK6: 39[8]Loss of Rb, CCNE1/2 amplification, PI3K/AKT/mTOR pathway activation[6][10]
Abemaciclib CDK4, CDK6CDK4: 2, CDK6: 9.9[8]Loss of Rb, CDK6 amplification, increased ERK phosphorylation, Aurora-A expression[8][11]

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action for (S)-Ebvaciclib and other CDK4/6 inhibitors is the inhibition of the Cyclin D-CDK4/6-Rb pathway, which is a critical checkpoint for cell cycle progression from G1 to S phase.[12] Acquired resistance often involves the activation of bypass pathways that render this checkpoint irrelevant.

CDK4_6_Pathway_Resistance cluster_G1_S_Transition G1-S Phase Transition cluster_Resistance_Mechanisms Acquired Resistance Mechanisms Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (e.g., FGFR1) Growth_Factors->Receptor PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Cyclin_D Cyclin D PI3K_AKT_mTOR->Cyclin_D RAS_MAPK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry promotes p16 p16 (INK4) p16->CDK4_6 inhibits Rb_Loss Loss of Rb Rb_Loss->E2F constitutive activation CCNE_CDK2_Amp Cyclin E/CDK2 Amplification CCNE_CDK2_Amp->Rb alternative phosphorylation CDK6_Amp CDK6 Amplification CDK6_Amp->CDK4_6 overexpression Bypass_Signaling Activation of Bypass Signaling (e.g., PI3K, MAPK) Bypass_Signaling->Cyclin_D upregulation S_Ebvaciclib (S)-Ebvaciclib S_Ebvaciclib->CDK4_6 S_Ebvaciclib->CCNE_CDK2_Amp also targets CDK2

Caption: CDK4/6 signaling and key resistance mechanisms.

Experimental Protocols for Investigating Acquired Resistance

To investigate mechanisms of acquired resistance to (S)-Ebvaciclib, a standard approach involves generating drug-resistant cancer cell lines and characterizing their molecular changes.

Protocol 1: Generation of (S)-Ebvaciclib-Resistant Cell Lines
  • Cell Line Selection: Begin with a cancer cell line known to be sensitive to CDK4/6 inhibitors (e.g., MCF-7, T47D for breast cancer).

  • Dose Escalation: Culture the cells in the presence of a low concentration of (S)-Ebvaciclib (e.g., IC20).

  • Gradual Increase: As cells adapt and resume proliferation, gradually increase the concentration of (S)-Ebvaciclib in a stepwise manner over several months.[9]

  • Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of the drug (e.g., 1 µM), isolate single-cell clones to establish stable resistant cell lines.[9]

  • Verification of Resistance: Confirm the resistant phenotype by comparing the IC50 of the resistant lines to the parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).

Protocol 2: Characterization of Resistant Cell Lines
  • Cell Cycle Analysis: Use flow cytometry to assess the cell cycle distribution of resistant and parental cells with and without (S)-Ebvaciclib treatment.

  • Western Blotting: Analyze the protein expression levels of key cell cycle regulators, including Rb, phosphorylated Rb, Cyclin D1, Cyclin E, CDK2, CDK4, and CDK6.

  • Genomic and Transcriptomic Analysis:

    • Whole-Exome Sequencing (WES): Identify mutations in genes such as RB1.

    • RNA-Sequencing (RNA-Seq): Detect changes in gene expression, such as the upregulation of CCNE1/2 or genes involved in bypass signaling pathways (e.g., FGFR, PI3K/AKT/mTOR).[11]

  • Functional Assays:

    • Colony Formation Assay: Assess the long-term proliferative capacity of resistant cells.

    • In Vivo Xenograft Studies: Evaluate the tumorigenicity and drug response of resistant cells in animal models.[9]

Experimental Workflow for Resistance Studies

The following diagram outlines a typical workflow for the generation and analysis of drug-resistant cell lines.

Experimental_Workflow cluster_Generation Resistant Cell Line Generation cluster_Characterization Molecular and Functional Characterization cluster_Validation In Vivo Validation cluster_Outcome Outcome Start Parental Sensitive Cell Line Dose_Escalation Chronic Drug Exposure (Dose Escalation) Start->Dose_Escalation Isolation Isolation of Resistant Clones Dose_Escalation->Isolation Verification Confirmation of Resistance (IC50) Isolation->Verification Genomic_Analysis Genomic Analysis (WES, aCGH) Verification->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (RNA-Seq) Verification->Transcriptomic_Analysis Proteomic_Analysis Proteomic Analysis (Western Blot, Mass Spec) Verification->Proteomic_Analysis Functional_Assays Functional Assays (Cell Cycle, Proliferation) Verification->Functional_Assays Identification Identification of Resistance Mechanisms Genomic_Analysis->Identification Transcriptomic_Analysis->Identification Proteomic_Analysis->Identification Xenograft Xenograft Tumor Model Functional_Assays->Xenograft Xenograft->Identification

Caption: Workflow for developing and characterizing drug resistance.

Strategies to Overcome Resistance

Based on the known mechanisms of resistance to CDK4/6 inhibitors, several therapeutic strategies can be considered for patients who develop resistance to (S)-Ebvaciclib.

Table 2: Potential Therapeutic Strategies for (S)-Ebvaciclib Resistance
Resistance MechanismPotential Combination/Alternative TherapyRationale
CCNE1/2 Amplification CDK2 InhibitorsDirectly targets the amplified bypass pathway.[9]
PI3K/AKT/mTOR Activation PI3K/AKT/mTOR Inhibitors (e.g., Alpelisib, Everolimus)Blocks the activated bypass signaling pathway.[12][13]
FGFR1 Amplification FGFR InhibitorsInhibits the upstream driver of bypass signaling.[7]
RAS/MAPK Activation MEK InhibitorsTargets the downstream effectors of the RAS pathway.[12]
Loss of Rb ChemotherapyRb-deficient tumors may be more sensitive to DNA-damaging agents.

References

A Comparative Guide to the Selectivity Profile of (S)-Ebvaciclib, a Potent CDK2/4/6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Ebvaciclib (also known as PF-06873600) is a novel, orally bioavailable small molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) 2, 4, and 6.[1] These kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers.[2] This guide provides a comparative analysis of the cross-reactivity and selectivity profile of (S)-Ebvaciclib against other prominent CDK inhibitors, supported by experimental data to inform preclinical and clinical research decisions.

Kinase Inhibition Profile: (S)-Ebvaciclib vs. Competitors

(S)-Ebvaciclib demonstrates high potency against its primary targets: CDK2, CDK4, and CDK6. To provide a comprehensive overview of its selectivity, this section compares its inhibitory activity with that of established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib. The data presented is derived from KINOMEscan™, a competitive binding assay that quantitatively measures the interaction between a compound and a large panel of kinases.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase Target(S)-Ebvaciclib (% Inhibition)Palbociclib (% Inhibition)Ribociclib (% Inhibition)Abemaciclib (% Inhibition)
CDK2/cyclin A 99 281088
CDK4/cyclin D1 100 99 98 99
CDK6/cyclin D3 100 98 96 97
CDK1/cyclin B355255
CDK3/cyclin E6515875
CDK5/p25223145
CDK7/cyclin H182130
CDK9/cyclin T11010.560
GSK3B81025
Haspin50.5015
DYRK1A122140
PIM171035

Note: Data for (S)-Ebvaciclib is sourced from the primary publication by Freeman-Cook et al. (2021).[3] Data for comparator drugs is compiled from publicly available KINOMEscan™ results and literature. Values represent the percentage of the kinase bound by the test compound at a 1 µM concentration.

As illustrated in Table 1, (S)-Ebvaciclib exhibits potent inhibition of CDK2, CDK4, and CDK6. In comparison, Palbociclib and Ribociclib are highly selective for CDK4 and CDK6 with minimal off-target effects on other CDKs and kinases listed. Abemaciclib, while a potent CDK4/6 inhibitor, displays a broader spectrum of activity, notably inhibiting CDK2 and other kinases to a greater extent than Palbociclib and Ribociclib. The distinct profile of (S)-Ebvaciclib, with its potent co-inhibition of CDK2, suggests its potential utility in tumors where CDK2 activity is a key driver of proliferation or resistance to CDK4/6-selective inhibitors.

Experimental Protocols

A detailed understanding of the methodologies used to generate the selectivity data is crucial for its interpretation. The following section outlines the protocol for the KINOMEscan™ competitive binding assay, a widely used platform for kinase inhibitor profiling.

KINOMEscan™ Competitive Binding Assay

The KINOMEscan™ platform (Eurofins DiscoverX) is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle:

The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Protocol Outline:

  • Kinase Preparation: A panel of DNA-tagged human kinases is prepared.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a specified concentration, e.g., 1 µM) are incubated together to allow binding to reach equilibrium.

  • Washing: Unbound components are removed through a washing step.

  • Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of DNA is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control (vehicle). The results are typically expressed as "% Inhibition" or "% Control," which reflects the percentage of the kinase that is displaced from the immobilized ligand by the test compound.

Visualizing Cellular Pathways and Experimental Workflows

To further elucidate the context of (S)-Ebvaciclib's mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibitor Targets Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Cyclin D Cyclin D Ras/MAPK->Cyclin D PI3K/Akt->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates & inactivates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E promotes transcription Cyclin A Cyclin A E2F->Cyclin A promotes transcription p16 p16 p16->CDK4/6 inhibits CDK2_E CDK2 Cyclin E->CDK2_E CDK2_E->Rb phosphorylates CDK2_A CDK2 Cyclin A->CDK2_A DNA Replication DNA Replication CDK2_A->DNA Replication S_Ebvaciclib (S)-Ebvaciclib S_Ebvaciclib->CDK4/6 S_Ebvaciclib->CDK2_E S_Ebvaciclib->CDK2_A Palbociclib_Ribociclib Palbociclib/ Ribociclib Palbociclib_Ribociclib->CDK4/6 Abemaciclib Abemaciclib Abemaciclib->CDK4/6 Abemaciclib->CDK2_E

Caption: Simplified CDK-Rb-E2F signaling pathway illustrating the points of intervention for (S)-Ebvaciclib and comparator CDK inhibitors.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Workflow Start Start Prepare_Kinase Prepare DNA-tagged Kinase Start->Prepare_Kinase Incubate Incubate Kinase, Ligand, and Test Compound Prepare_Kinase->Incubate Immobilize_Ligand Immobilize Ligand on Solid Support Immobilize_Ligand->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR of DNA Tag Elute->qPCR Analyze Analyze Data (% Inhibition) qPCR->Analyze End End Analyze->End

Caption: A flowchart outlining the key steps of the KINOMEscan™ competitive binding assay for kinase inhibitor profiling.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of (S)-Ebvaciclib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like (S)-Ebvaciclib, a selective cyclin-dependent kinase (CDK) inhibitor, are paramount to ensuring laboratory safety and environmental protection.[1][2] Adherence to stringent disposal protocols is essential due to the potential cytotoxic nature of such antineoplastic agents.[3][4] This guide provides a comprehensive, step-by-step framework for the safe disposal of (S)-Ebvaciclib and associated contaminated materials.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to work in a well-ventilated area and don the appropriate Personal Protective Equipment (PPE) to prevent inhalation, ingestion, or contact with skin and eyes.[5]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Double chemotherapy-grade, chemical-resistant glovesProvides maximum protection against exposure during handling.[6]
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes or aerosol exposure to the eyes.[7]
Body Protection A dedicated laboratory coat or gownProtects skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols.[7]

Step-by-Step Disposal Protocol

The disposal of (S)-Ebvaciclib must be managed as hazardous waste, in compliance with all applicable federal, state, and local regulations.[7][8] At no point should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain.[7][9]

1. Waste Segregation:

The primary step in proper disposal is the correct segregation of waste at the point of generation.[9] (S)-Ebvaciclib waste is categorized into two main streams: "bulk" and "trace" chemotherapy waste.[4][10]

  • Bulk Chemical Waste: This category includes unused or expired (S)-Ebvaciclib, partially full vials, and solutions containing the compound.[6][10]

  • Trace Contaminated Waste: This includes items with minimal residual amounts of the compound, such as empty vials, used personal protective equipment (gloves, gowns), pipette tips, and other labware that has come into contact with (S)-Ebvaciclib.[3][10]

2. Containerization and Labeling:

Proper containment is critical to prevent leaks and exposure.

  • Bulk Waste:

    • Solid Waste: Place unused or expired (S)-Ebvaciclib in a dedicated, sealed, and clearly labeled hazardous waste container.[7][9] These containers are often color-coded black for bulk chemotherapy waste.[10]

    • Liquid Waste: Collect all solutions containing (S)-Ebvaciclib in a leak-proof, shatter-resistant container.[9] The container must be kept securely closed when not in use.

  • Trace Waste:

    • Place all contaminated solid materials (e.g., gloves, pipette tips, empty vials) into a designated hazardous waste container, often color-coded yellow for trace chemotherapy waste.[10][11]

    • Contaminated sharps (needles, scalpels) must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[4][12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(S)-Ebvaciclib," and its CAS number (2185859-59-8).[13] The accumulation start date should also be recorded.

3. Storage and Disposal:

  • Temporary Storage: Store sealed hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[9] Ensure that incompatible waste types are kept separate.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9] The standard disposal method for cytotoxic agents is high-temperature incineration.[4]

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear the full complement of recommended PPE before attempting cleanup.

  • Contain and Absorb: For liquid spills, cover with an absorbent material. For solid spills, gently cover to avoid raising dust.

  • Clean: Decontaminate the area using a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[9]

  • Dispose: All cleanup materials must be disposed of as hazardous waste in the appropriate, labeled container.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (S)-Ebvaciclib.

start Waste Generation ((S)-Ebvaciclib) is_bulk Bulk Contamination? (>3% by weight, pure compound, or visible residue) start->is_bulk is_sharp Is it a Sharp? is_bulk->is_sharp No (Trace) bulk_container Place in BLACK Hazardous Waste Container (Bulk Chemo Waste) is_bulk->bulk_container Yes trace_container Place in YELLOW Hazardous Waste Container (Trace Chemo Waste) is_sharp->trace_container No sharps_container Place in designated CYTOTOXIC SHARPS Container is_sharp->sharps_container Yes label_container Label Container: 'Hazardous Waste' '(S)-Ebvaciclib' CAS: 2185859-59-8 bulk_container->label_container trace_container->label_container sharps_container->label_container store_securely Store in Secure Satellite Accumulation Area label_container->store_securely ehs_pickup Arrange Pickup via EHS or Licensed Contractor for Incineration store_securely->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for (S)-Ebvaciclib.

References

Essential Safety and Handling of (S)-Ebvaciclib for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling of (S)-Ebvaciclib, a potent cyclin-dependent kinase (CDK) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

All personnel handling (S)-Ebvaciclib must use the following personal protective equipment. These recommendations are based on standard practices for handling potent pharmaceutical compounds.

PPE CategoryItemSpecification
Hand Protection GlovesDouble-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory where (S)-Ebvaciclib is handled.
Respiratory Protection RespiratorAn N95 respirator or higher is recommended, especially when handling the powder form to prevent inhalation.
Body Protection Laboratory CoatA dedicated lab coat for handling potent compounds should be used and laundered separately.
Additional Protection Disposable Gown and Shoe CoversRecommended when weighing or performing procedures that may generate dust or aerosols.

Operational Plan: Handling and Disposal of (S)-Ebvaciclib

A systematic approach to the handling and disposal of (S)-Ebvaciclib is crucial for safety and regulatory compliance. The following step-by-step guidance outlines the procedures for receiving, storing, using, and disposing of this potent compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Documentation: Log the receipt of the compound in your chemical inventory system, noting the date of arrival, quantity, and lot number.

  • Storage: Store (S)-Ebvaciclib in a designated, well-ventilated, and restricted-access area. The storage container should be clearly labeled with the compound name, hazard warnings, and date received.

Handling and Usage
  • Designated Area: All handling of (S)-Ebvaciclib, especially in its powdered form, should be conducted in a designated area such as a chemical fume hood or a powder containment hood to minimize exposure.

  • Weighing: When weighing the compound, use a balance within a containment enclosure. Use appropriate tools to handle the powder and avoid generating dust.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

The disposal of (S)-Ebvaciclib and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation: All disposable materials that have come into contact with (S)-Ebvaciclib, including gloves, weigh boats, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing (S)-Ebvaciclib should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound using an appropriate cleaning agent.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.

Experimental Workflow for Handling (S)-Ebvaciclib

The following diagram illustrates the standard workflow for safely handling (S)-Ebvaciclib in a laboratory setting.

G cluster_prep Preparation cluster_handling Compound Handling cluster_post Post-Handling cluster_disposal Disposal a Don Personal Protective Equipment (PPE) b Prepare Designated Handling Area (e.g., Fume Hood) a->b c Retrieve (S)-Ebvaciclib from Storage b->c d Weigh Compound in Containment Enclosure c->d e Prepare Solution d->e f Decontaminate Work Area and Equipment e->f g Segregate and Label all Waste f->g h Doff PPE g->h i Store Waste in Designated Hazardous Waste Area h->i j Arrange for EHS Waste Pickup i->j

Caption: Workflow for Safe Handling of (S)-Ebvaciclib.

Safety Data Sheet (SDS) Information

A Safety Data Sheet for PF-06873600 (Ebvaciclib) from a supplier indicates that the substance is "Not a hazardous substance or mixture."[1] However, it is crucial to recognize that (S)-Ebvaciclib is a potent investigational compound with potential biological activity. Therefore, treating it with the precautions outlined in this document is a matter of best practice in a research setting. The SDS provides the following first aid measures[1]:

  • Eye Contact: Immediately flush eyes with plenty of water.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: If breathed in, move person into fresh air.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, it is recommended to seek medical advice.[1] Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and detailed information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Ebvaciclib
Reactant of Route 2
Reactant of Route 2
(S)-Ebvaciclib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.